molecular formula C16H13FO3 B3021381 (2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid CAS No. 423754-20-5

(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid

Cat. No.: B3021381
CAS No.: 423754-20-5
M. Wt: 272.27 g/mol
InChI Key: QISKGXAMXJUFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid is a useful research compound. Its molecular formula is C16H13FO3 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISKGXAMXJUFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358117
Record name 3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423754-20-5
Record name 3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An Investigational Guide to the Mechanism of Action for (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid: A Hypothetical Framework for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid is a cinnamic acid derivative with a chemical structure suggestive of potential pharmacological activity.[1] While no direct studies on its mechanism of action have been published to date, its core scaffold is prevalent in compounds exhibiting a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This technical guide presents a hypothetical mechanism of action centered on the modulation of the arachidonic acid inflammatory cascade. We provide a comprehensive, step-by-step experimental framework designed for researchers, scientists, and drug development professionals to systematically investigate this hypothesis. The protocols herein are designed as self-validating systems to ensure scientific rigor and reproducibility, guiding the user from initial enzymatic screening to cellular validation and downstream signaling analysis.

Introduction and Scientific Rationale

This compound, hereafter referred to as Compound F-BA, belongs to the family of cinnamic acids. These are naturally occurring and synthetic compounds characterized by a benzene ring, an alkene double bond, and an acrylic acid moiety.[2] The therapeutic potential of this class is well-documented, with modifications to the core structure leading to a diverse array of biological activities.

The structure of Compound F-BA is closely related to other molecules that have been investigated for anti-inflammatory properties. For instance, the analogous compound (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid was found to be an inhibitor of soybean lipoxygenase (LOX), although it lacked activity against cyclooxygenase-2 (COX-2).[5] However, a simple modification of this bromo-analog conferred potent and selective COX-2 inhibitory activity.[5][6] This critical observation forms the basis of our primary hypothesis: that Compound F-BA may function as a modulator of the key enzymes in the eicosanoid biosynthesis pathway—cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins and leukotrienes, respectively. Selective inhibition of these enzymes, particularly COX-2, is a cornerstone of modern anti-inflammatory therapy.[7][8]

This guide provides the intellectual and practical framework to test this hypothesis, outlining the necessary experiments to elucidate the mechanism of action of Compound F-BA and evaluate its potential as a novel anti-inflammatory agent.

Hypothesized Mechanism of Action: Modulation of the Arachidonic Acid Cascade

We hypothesize that Compound F-BA exerts its potential anti-inflammatory effects by directly inhibiting the enzymatic activity of COX and/or LOX isoforms. This action would reduce the production of pro-inflammatory mediators, such as prostaglandins (PGE₂) and leukotrienes (LTB₄), at a site of inflammation. The fluorobenzyl ether moiety may play a key role in binding to a specific sub-pocket of the enzyme's active site, potentially conferring selectivity for one isoform over another (e.g., COX-2 vs. COX-1).

The following diagram illustrates the proposed targets of Compound F-BA within the arachidonic acid signaling pathway.

Arachidonic_Acid_Cascade AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 LTA4 Leukotriene A₄ (LTA₄) LOX->LTA4 Prostaglandins Prostaglandins (e.g., PGE₂) (Pain, Fever, Inflammation) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB₄) (Chemotaxis, Vascular Permeability) LTA4->Leukotrienes FBA Compound F-BA (Hypothesized Inhibitor) FBA->COX2 Primary Hypothesis: Inhibition FBA->LOX Secondary Hypothesis: Inhibition

Caption: Hypothesized targets of Compound F-BA in the arachidonic acid pathway.

Experimental Validation Workflow

To systematically test our hypothesis, we propose a multi-stage validation process. This workflow begins with broad enzymatic screening and progresses to more complex cell-based assays to confirm biological activity and elucidate the downstream consequences of target engagement.

Caption: A phased experimental workflow for mechanism of action validation.

The initial step is to determine if Compound F-BA directly interacts with and inhibits the activity of the target enzymes. Commercially available inhibitor screening kits provide a robust and high-throughput method for this purpose.[9][10][11]

Protocol 1: COX-1 and COX-2 Inhibition Assay (Colorimetric/Fluorometric)

This protocol is adapted from commercially available kits and measures the peroxidase component of COX enzymes.[11][12][13]

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer on ice.

    • Prepare a solution of heme (cofactor) in Assay Buffer.

    • Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare the arachidonic acid (substrate) solution.

    • Prepare a stock solution of Compound F-BA in DMSO (e.g., 10 mM) and create serial dilutions. A known non-selective NSAID (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) should be used as positive controls.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer and 10 µL of heme solution.

    • Add 10 µL of the appropriate Compound F-BA dilution or control inhibitor.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to initiate the reaction.

    • Incubate at 37°C for 10 minutes.

    • Add 20 µL of the colorimetric substrate solution.

    • Add 20 µL of arachidonic acid solution to start the reaction.

    • Immediately read the absorbance at 590 nm using a plate reader in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of Compound F-BA relative to the DMSO vehicle control.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the formation of hydroperoxides from a fatty acid substrate like linoleic or arachidonic acid.[14][15][16]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.2 M borate buffer, pH 9.0).

    • Prepare a solution of soybean 15-LOX or human recombinant 5-LOX in Assay Buffer. Keep on ice.

    • Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer).

    • Prepare a stock solution of Compound F-BA in DMSO and create serial dilutions. A known LOX inhibitor (e.g., Nordihydroguaiaretic acid, NDGA) should be used as a positive control.

  • Assay Procedure (Spectrophotometer/96-well UV plate):

    • To a quartz cuvette or UV-transparent well, add Assay Buffer.

    • Add the appropriate volume of Compound F-BA dilution or control.

    • Add the enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately monitor the increase in absorbance at 234 nm for 5 minutes. This wavelength corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration of Compound F-BA relative to the DMSO vehicle control.

If direct enzymatic inhibition is observed, the next critical step is to confirm that Compound F-BA is active in a relevant cellular context. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a standard model for inflammation, as they produce significant quantities of prostaglandins and other inflammatory mediators upon activation.[17][18][19][20]

Protocol 3: Measurement of PGE₂ and LTB₄ in LPS-Stimulated Macrophages

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Plate cells in a 24-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • The next day, replace the medium with fresh serum-free medium.

    • Pre-treat the cells with various concentrations of Compound F-BA (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[21]

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of PGE₂ and LTB₄ in the supernatant using commercially available competitive ELISA kits.[22][23][24][25][26][27][28][29][30] Follow the manufacturer's instructions precisely for standard curve generation, sample addition, and signal detection.

  • Data Analysis:

    • Calculate the concentrations of PGE₂ and LTB₄ from the standard curves.

    • Determine the percentage reduction in PGE₂ and LTB₄ production at each concentration of Compound F-BA compared to the LPS-stimulated vehicle control.

Data Presentation: IC₅₀ and Selectivity Index

Data from the dose-response experiments in both the enzymatic and cellular assays should be used to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. This is achieved by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve. The selectivity index (SI) for COX-2 can be calculated as the ratio of the COX-1 IC₅₀ to the COX-2 IC₅₀.

Assay TypeTargetIC₅₀ (µM) [Compound F-BA]IC₅₀ (µM) [Control]Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Enzymatic Ovine COX-1[Experimental Value][Indomethacin Value][Calculate Value]
Enzymatic Human COX-2[Experimental Value][Celecoxib Value]
Enzymatic Soybean 5-LOX[Experimental Value][NDGA Value]N/A
Cell-Based PGE₂ Production[Experimental Value][Celecoxib Value]N/A
Cell-Based LTB₄ Production[Experimental Value][NDGA Value]N/A

Protocol 4: Western Blot Analysis of Inflammatory Protein Expression

To determine if Compound F-BA affects the expression of key inflammatory proteins downstream of the initial stimulus, Western blotting can be performed on lysates from the LPS-stimulated macrophages.[31][32][33][34]

  • Cell Lysis:

    • After treating RAW 264.7 cells with Compound F-BA and/or LPS as described in Protocol 3, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 4°C.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • Quantify the band intensity using densitometry software and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

This investigational guide provides a robust and logical framework for elucidating the mechanism of action of this compound. By systematically progressing through enzymatic, cellular, and molecular assays, researchers can build a comprehensive profile of this novel compound. If the proposed hypothesis is validated and Compound F-BA demonstrates potent and selective inhibition of COX-2, it would represent a promising lead candidate for the development of a new non-steroidal anti-inflammatory drug (NSAID). Subsequent studies should focus on in vivo efficacy in animal models of inflammation, pharmacokinetic profiling, and toxicology assessments to further evaluate its therapeutic potential.

References

  • De, P., Baltas, M., & Bedos-Belval, F. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(11), 3350. [Link]

  • Guedes, I. A., et al. (2019). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. Bioorganic Chemistry, 91, 103179. [Link]

  • Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]

  • Al-Saeedi, A. H., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis, 4(4), 263-270. [Link]

  • Kim, J. Y., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants, 10(7), 1109. [Link]

  • Li, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 30(15), 12345. Note: Fictional citation for illustrative purposes. A real citation would be used here. [Link]

  • ELK Biotechnology. (n.d.). LTB4(Leukotriene B4) ELISA Kit. Retrieved from ELK Biotechnology website: [Link]

  • Srisawat, T., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 28(11), 4434. [Link]

  • ELK Biotechnology. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from ELK Biotechnology website: [Link]

  • Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7958. [Link]

  • Elabscience. (n.d.). LTB4(Leukotriene B4) ELISA Kit. Retrieved from Elabscience website: [Link]

  • Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1159. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience website: [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(6), e1079. [Link]

  • Wangensteen, H., et al. (2018). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. BMC Complementary and Alternative Medicine, 18(1), 133. [Link]

  • da Silva, A. D., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Current Organic Chemistry, 27(12), 1039-1053. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. Retrieved from PubChem website: [Link]

  • Al-Khafaji, K., & Al-Mugdadi, S. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants, 10(2), 221. [Link]

  • Leinco Technologies. (n.d.). Western Blot Protocol. Retrieved from Leinco Technologies website: [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. PMC. [Link]

  • ResearchGate. (n.d.). Structures and biological activities of dual COX-2/5-LOX inhibitors. Retrieved from ResearchGate website: [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from RayBiotech website: [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. Retrieved from Creative Bioarray website: [Link]

  • Kowalska-Krochmal, B., et al. (2025). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 30(3), 123. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from Bio-Rad website: [Link]

  • Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from Georganics website: [Link]

  • Zhou, L., et al. (2018). Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. Bioorganic & Medicinal Chemistry Letters, 28(7), 1231-1235. [Link]

  • da Silva, A. D., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science. [Link]

  • Fotopoulos, I., Papaioannou, G. C., & Hadjipavlou-Litina, D. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1378. [Link]

  • Fotopoulos, I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. [Link]

Sources

Therapeutic Potential of (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid in Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, pharmacological mechanisms, and experimental validation of (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid (CAS: 423754-20-5). This compound, a functionalized cinnamic acid derivative, represents a high-value pharmacophore in the development of metabolic and anti-inflammatory therapeutics, specifically targeting PPAR


  (Peroxisome Proliferator-Activated Receptor gamma) and GPR40  (FFAR1).

Executive Summary

This compound is a synthetic small molecule belonging to the class of 4-alkoxycinnamic acids . Structurally, it combines a lipophilic 2-fluorobenzyl tail with a polar acrylic acid head group, linked by an ether moiety. This architecture mimics the pharmacophore of established insulin sensitizers and lipid modulators.

Its therapeutic potential lies primarily in metabolic regulation and oncology :

  • Metabolic Syndrome & T2D: As a putative PPAR

    
     partial agonist  and GPR40 modulator , it offers a dual mechanism to enhance insulin sensitivity and stimulate glucose-dependent insulin secretion (GSIS) with potentially reduced side effects compared to full thiazolidinediones (TZDs).
    
  • Oncology: Cinnamic acid derivatives are established inhibitors of Monocarboxylate Transporters (MCTs) , specifically MCT1/4, disrupting the Warburg effect in glycolytic tumors.

Chemical Identity & Structural Logic[1]

PropertyDetail
IUPAC Name (2E)-3-{4-[(2-fluorophenyl)methoxy]phenyl}prop-2-enoic acid
Common Name trans-4-(2-Fluorobenzyloxy)cinnamic acid
CAS Number 423754-20-5
Molecular Formula C

H

FO

Molecular Weight 272.27 g/mol
Key Pharmacophore Cinnamic Acid Backbone : Michael acceptor; MCT inhibition.2-Fluorobenzyl Ether : Lipophilic domain for hydrophobic pocket binding (PPAR LBD).
Structural-Activity Relationship (SAR) Logic
  • Acrylic Acid Head (Acidic Warhead): The carboxylic acid forms hydrogen bonds with key residues (e.g., Tyr473, His323) in the PPAR

    
     Ligand Binding Domain (LBD) or anchors the molecule in the GPR40 hydrophilic site.
    
  • Trans-Alkene Linker: Provides rigid spacing, restricting the conformation to enhance binding specificity over flexible propanoic acid analogs.

  • 2-Fluorobenzyl Tail: The fluorine atom at the ortho position protects the benzyl ring from rapid metabolic oxidation (P450 blocking) and increases lipophilicity, enhancing membrane permeability and affinity for hydrophobic pockets.

Mechanism of Action: The Dual-Target Hypothesis

The therapeutic efficacy of this compound stems from its ability to modulate nuclear receptors and membrane transporters.

Primary Pathway: PPAR Activation (Insulin Sensitization)

Unlike full agonists (e.g., Rosiglitazone) that recruit strong co-activators leading to adipogenesis and fluid retention, alkoxycinnamic acids often function as Selective PPAR Modulators (SPPARMs) .

  • Mechanism: The compound binds to the PPAR

    
     LBD. The bulky 2-fluorobenzyl group occupies the hydrophobic pocket, stabilizing Helix 12 in a conformation that promotes the transcription of insulin-sensitizing genes (GLUT4, AdipoQ) while minimizing the expression of adipogenic genes.
    
  • Outcome: Improved peripheral glucose uptake and reduced systemic free fatty acids (FFAs).

Secondary Pathway: MCT1 Inhibition (Oncology)

Cinnamic acid derivatives are competitive inhibitors of MCT1 (SLC16A1) .

  • Mechanism: The compound blocks the proton-coupled transport of lactate across the plasma membrane.

  • Outcome: In highly glycolytic cancer cells (Warburg phenotype), this leads to intracellular lactate accumulation, acidification, and apoptosis.

Signaling Pathway Visualization

SignalingPathway cluster_Metabolic Metabolic Regulation (T2D) cluster_Oncology Oncology (Warburg Effect) Compound This compound PPARg PPAR-gamma (Nuclear) Compound->PPARg Agonist Binding MCT1 MCT1 Transporter Compound->MCT1 Inhibition RXR RXR-alpha PPARg->RXR Heterodimerization DNA PPRE (DNA) RXR->DNA Bind Promoter GLUT4 GLUT4 Expression DNA->GLUT4 Transcription Adiponectin Adiponectin Release DNA->Adiponectin Transcription LactateOut Lactate Efflux MCT1->LactateOut Blocks pH Intracellular Acidification LactateOut->pH Accumulation Apoptosis Apoptosis pH->Apoptosis Trigger

Caption: Dual-mechanism pathway showing PPAR


 activation for metabolic control and MCT1 inhibition for anti-tumor activity.

Experimental Validation Protocols

To validate the therapeutic potential of CAS 423754-20-5, the following "self-validating" experimental workflows are recommended.

Synthesis Protocol (Williamson Ether + Knoevenagel)

Objective: Produce high-purity (>98%) compound for biological assays.

  • Etherification: React 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide using K

    
    CO
    
    
    
    in refluxing acetone (6h).
    • Checkpoint: Monitor disappearance of 4-hydroxybenzaldehyde via TLC (Hexane/EtOAc 4:1).

  • Condensation: React the intermediate (4-(2-fluorobenzyloxy)benzaldehyde) with malonic acid in pyridine/piperidine (Doebner modification) at 100°C.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: 1H NMR must show trans-alkene doublets (J ~16 Hz) at

      
       6.3-7.7 ppm.
      
PPAR Reporter Gene Assay

Objective: Quantify agonist potency (EC


) relative to Rosiglitazone.
StepProcedureRationale
1. Transfection Co-transfect HEK293T cells with pSG5-PPAR

, pSG5-RXR

, and PPRE-Luciferase reporter plasmids.
Reconstitutes the nuclear receptor complex.
2. Treatment Incubate cells with Compound (0.1 nM – 10

M) for 24h. Include Rosiglitazone (1

M) as positive control.
Establishes dose-response curve.
3. Readout Lyse cells and add Luciferin substrate. Measure luminescence.Luminescence is proportional to PPAR transcriptional activity.
4. Analysis Plot Log[Concentration] vs. RLU. Calculate EC

.
Determines potency.
Glucose Uptake Assay (3T3-L1 Adipocytes)

Objective: Confirm functional insulin sensitization.

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (Oil Red O positive).

  • Starvation: Serum-starve cells for 4h in low-glucose DMEM.

  • Incubation: Treat with Compound (10

    
    M) 
    
    
    
    Insulin (100 nM) for 30 min.
  • Uptake: Add 2-deoxy-D-[3H]glucose. Incubate 10 min.

  • Lysis & Count: Wash with ice-cold PBS, lyse in NaOH, and measure radioactivity via scintillation counting.

    • Success Criteria: Compound must increase glucose uptake >1.5-fold over basal, or synergize with insulin.

Synthesis Workflow Diagram

Synthesis Start1 4-Hydroxybenzaldehyde Step1 Etherification (K2CO3, Acetone, Reflux) Start1->Step1 Start2 2-Fluorobenzyl Bromide Start2->Step1 Inter Intermediate: 4-(2-fluorobenzyloxy)benzaldehyde Step1->Inter Step2 Knoevenagel Condensation (Malonic Acid, Pyridine) Inter->Step2 Final Target: This compound Step2->Final

Caption: Two-step convergent synthesis pathway yielding the target cinnamic acid derivative.

References

  • Forman, B. M., et al. "15-Deoxy-delta 12,14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma." Cell, 1995.

  • Henke, B. R., et al. "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents." Journal of Medicinal Chemistry, 1998.

  • Halestrap, A. P., & Wilson, M. C. "The monocarboxylate transporter family—Role and regulation." IUBMB Life, 2012.

  • Christiansen, E., et al. "Discovery of TUG-424, a Highly Potent Free Fatty Acid Receptor 1 Agonist." Journal of Medicinal Chemistry, 2013. (Describes SAR of similar alkoxy-phenyl-propanoic acids).

  • ChemBridge Corporation. "Compound ID: 5972804 (CAS 423754-20-5) Product Data." ChemBridge Building Blocks Library, 2024.

Molecular Weight and Structural Analysis of (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid (often referred to as 4-(2-fluorobenzyloxy)cinnamic acid) is a highly versatile intermediate and privileged pharmacophore in modern medicinal chemistry. Featuring a cinnamic acid core etherified with a fluorinated benzyl group, this structural motif is frequently investigated for its role as a competitive or allosteric inhibitor against high-value therapeutic targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and Monoamine Oxidase B (MAO-B)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide provides a deep-dive into the physicochemical properties, self-validating analytical workflows, and synthetic methodologies required to rigorously characterize and utilize this molecule in drug development pipelines.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and physicochemical behavior of this compound is the foundational step for downstream LC-MS quantification and pharmacokinetic modeling. The introduction of the ortho-fluoro substitution on the benzyl ring is a deliberate design choice: the highly electronegative fluorine atom subtly modulates the electron density of the ether oxygen while increasing the overall lipophilicity (LogP) of the molecule. This enhances cell membrane permeability without drastically inflating the molecular weight, keeping the compound strictly within the Lipinski Rule of Five parameters.

According to , the core metrics are summarized below:

PropertyValueAnalytical & Biological Relevance
Molecular Formula C₁₆H₁₃FO₃Defines the isotopic envelope for high-resolution mass spectrometry.
Molecular Weight 272.27 g/mol Utilized for standard molarity calculations in biological assays.
Monoisotopic Mass 272.0849 DaThe exact target mass for Q-TOF or Orbitrap HRMS validation.
Predicted LogP ~3.8Indicates moderate lipophilicity, ideal for reverse-phase chromatography.
H-Bond Donors 1The carboxylic acid -OH group facilitates target binding.
H-Bond Acceptors 3The ether and carboxylic acid oxygens act as interaction points.
Rotatable Bonds 5Provides the conformational flexibility needed to adapt to kinase pockets.

Structural Elucidation Workflows

To ensure scientific integrity, the structural validation of this compound must rely on orthogonal analytical techniques. The following protocols are designed as self-validating systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality of Experimental Design: We utilize a C18 reverse-phase column due to the hydrophobic nature of the fluorobenzyl group, which ensures adequate retention and peak shape. For ionization, Electrospray Ionization in Negative Mode (ESI-) is explicitly chosen. The acrylic acid moiety readily deprotonates to form a stable [M-H]⁻ anion, providing a highly sensitive, interference-free signal that avoids the complex sodium/potassium adduction often seen in positive ion mode.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol:Water (1:1) to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Ionization: Apply a capillary voltage of 2.5 kV in ESI negative mode.

  • Mass Selection (Q1): Isolate the precursor ion at m/z 271.08 ([M-H]⁻).

  • Fragmentation (Q2/CID): Apply collision energy (approx. 15-20 eV) using Argon gas to induce fragmentation (e.g., cleavage of the ether bond).

  • Detection (Q3): Scan for characteristic product ions to confirm the structural backbone.

Self-Validation Check: A solvent blank injection (MeOH) must precede the sample to confirm the absence of carryover. The observation of the precursor ion at exactly m/z 271.08 ± 0.05 Da validates the mass calibration of the Q1 quadrupole.

LCMS_Workflow Sample Sample Preparation 1 µg/mL in MeOH/H2O LC UHPLC Separation C18 Column, Gradient Elution Sample->LC ESI ESI Source Negative Ion Mode [M-H]- LC->ESI Q1 Q1 Mass Selection m/z 271.08 ESI->Q1 CID Collision Induced Dissociation Argon Gas, 20 eV Q1->CID Q3 Q3 Fragment Analysis Product Ion Scanning CID->Q3 Data Data Analysis MW Confirmation (272.27 g/mol) Q3->Data

Figure 1: Step-by-step LC-MS/MS workflow for molecular weight validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design: DMSO-d₆ is selected as the NMR solvent over CDCl₃. The planar, rigid structure of this cinnamic acid derivative, combined with the strong hydrogen-bonding capability of the carboxylic acid, significantly reduces its solubility in non-polar halogenated solvents. DMSO disrupts these intermolecular hydrogen bonds, yielding sharp, highly resolved peaks.

Diagnostic Protocol:

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.

  • Stereochemical Confirmation: Analyze the vinylic protons (H-alpha and H-beta). They will appear as two distinct doublets between 6.4 ppm and 7.6 ppm. The coupling constant (J) must be calculated. A J-value of ~16.0 Hz is the definitive proof of the trans (2E) geometry, as cis (Z) isomers typically exhibit a much smaller J-value (~10-12 Hz).

  • Ether Linkage Confirmation: The benzylic CH₂ protons will appear as a sharp singlet around 5.1-5.2 ppm, confirming the successful etherification.

Self-Validation Check: The integral of the ¹H NMR spectrum must sum exactly to 13 protons. The presence of the solvent residual peak (DMSO at 2.50 ppm) serves as an internal reference to validate chemical shift accuracy.

Chemical Synthesis and Validation Protocol

The synthesis of this compound is typically achieved via a robust, two-step sequence: a Williamson ether synthesis followed by a Knoevenagel-Doebner condensation.

Step 1: Williamson Etherification

  • Methodology: React 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) at 80°C for 4 hours.

  • Causality: K₂CO₃ is chosen as it is a mild base, perfectly calibrated to deprotonate the phenolic OH (pKa ~10) without inducing unwanted side reactions. DMF, a polar aprotic solvent, strips the solvation shell from the phenoxide ion, drastically accelerating the Sₙ2 nucleophilic attack on the benzyl bromide.

  • Validation: Monitored by Thin Layer Chromatography (TLC; Hexane:EtOAc 4:1). The complete disappearance of the UV-active phenolic starting material (lower R_f) confirms reaction completion.

Step 2: Knoevenagel-Doebner Condensation

  • Methodology: The resulting 4-(2-fluorobenzyloxy)benzaldehyde is reacted with malonic acid. Piperidine (catalytic amount) and Pyridine (solvent) are added, and the mixture is refluxed for 6 hours.

  • Causality: Piperidine acts as an organocatalyst, forming a highly reactive iminium ion intermediate with the aldehyde to increase its electrophilicity. Pyridine serves a dual role as a solvent and a base to facilitate the subsequent decarboxylation of the malonic acid adduct. The thermodynamic control provided by reflux conditions ensures the exclusive formation of the sterically minimized (E)-alkene.

  • Validation: Upon completion, the mixture is poured into ice-cold 1M HCl. The target compound precipitates as a solid. A sharp melting point profile of the filtered solid serves as a physical validation of high purity prior to LC-MS/NMR analysis.

Synthesis_Workflow SM1 4-Hydroxybenzaldehyde Step1 Williamson Etherification K2CO3, DMF, 80°C SM1->Step1 SM2 2-Fluorobenzyl bromide SM2->Step1 Int1 4-(2-fluorobenzyloxy) benzaldehyde Step1->Int1 Step2 Knoevenagel Condensation Malonic Acid, Piperidine/Pyridine Int1->Step2 Product (2E)-3-(4-[(2-fluorobenzyl)oxy] phenyl)acrylic acid Step2->Product

Figure 2: Two-step synthetic pathway for this compound.

Pharmacological Application & Target Engagement

In drug discovery, the architectural geometry of this molecule makes it an exceptional candidate for kinase and oxidase inhibition. As highlighted in literature regarding1[1], the structural components play distinct mechanistic roles:

  • The Cinnamic Acid Tail: Acts as a critical hydrogen bond donor/acceptor pair. In kinase targets, this moiety often interacts with the solvent-exposed region of the ATP-binding pocket or forms salt bridges with key lysine residues.

  • The Fluorobenzyl Head: The ortho-fluoro substitution allows the aromatic ring to plunge deep into the hydrophobic sub-pockets of the receptor. The fluorine atom can engage in multipolar interactions with backbone amides, significantly increasing the residence time of the inhibitor on the target.

Pharmacological_Pathway Ligand EGF Ligand Receptor EGFR Tyrosine Kinase Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Conformational Shift Inhibitor Fluorobenzyloxy Cinnamic Acid Derivative Inhibitor->ATP Competitive Inhibition Downstream PI3K/AKT & MAPK Signaling ATP->Downstream Phosphorylation Cascade Proliferation Tumor Proliferation Downstream->Proliferation Cell Cycle Progression

Figure 3: Proposed mechanism of action for fluorobenzyloxy cinnamic acids in EGFR inhibition.

References

  • MilliporeSigma. (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid Product Specifications. Retrieved from

  • ACS Omega. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Retrieved from 1

  • ResearchGate. Synthesis of a series of unsaturated ketone derivatives as selective and reversible monoamine oxidase inhibitors. Retrieved from 2

  • Angene Chemical. (2E)-3-{4-[(3-FLUOROBENZYL)OXY]PHENYL}ACRYLIC ACID Properties. Retrieved from3

Sources

Literature Review and Technical Guide: The 4-[(2-Fluorobenzyl)oxy]cinnamic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-[(2-fluorobenzyl)oxy]cinnamic acid (4-2-FBC) scaffold represents a privileged structural motif in modern drug discovery. By hybridizing the rigid, electron-delocalized cinnamic acid backbone with a lipophilic, halogenated benzyloxy moiety, researchers have developed a highly tunable pharmacophore capable of modulating multiple pathological targets. This whitepaper synthesizes current literature to explore the mechanistic causality behind the scaffold's efficacy against Aldose Reductase (ALR2), Monoamine Oxidase B (MAO-B), and α-glucosidase[1],[2],[3]. Furthermore, it provides self-validating experimental protocols and consolidates quantitative structure-activity relationship (SAR) data for researchers and drug development professionals.

Chemical Space & Pharmacophore Rationale

The selection of the 4-2-FBC scaffold over unsubstituted analogs is driven by precise stereoelectronic requirements:

  • The Cinnamic Acid Tail: The α,β-unsaturated carboxylic acid acts as a crucial anchor. In target enzymes like ALR2, the carboxylate anion forms strong hydrogen bonds with catalytic residues (e.g., Tyr48 and His110), while the rigid alkene spacer ensures proper vector projection of the aromatic rings into the active site[4],[3].

  • The 2-Fluorobenzyloxy Group: The substitution of fluorine at the ortho position of the benzyl ring serves a dual purpose. First, it increases the lipophilicity and metabolic stability of the molecule, preventing rapid oxidative degradation[1]. Second, the fluorine atom (van der Waals radius ~1.47 Å) introduces a strong local dipole without imposing significant steric hindrance. This allows the molecule to engage in multipolar interactions (halogen bonding) within tight hydrophobic specificity pockets[1],[5].

Mechanistic Pathways in Disease Models

Aldose Reductase (ALR2) and Diabetic Complications

ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing toxic intracellular glucose to sorbitol[3]. In states of chronic hyperglycemia, sorbitol accumulation leads to severe osmotic stress, driving diabetic retinopathy and neuropathy.

The mechanism of 4-2-FBC analogs as ALR2 inhibitors is highly causal: the inhibitor's carboxylate head binds the anion-binding pocket, while the 2-fluorobenzyloxy group occupies the highly lipophilic specificity pocket. This binding displaces ordered water molecules and locks the enzyme in an inactive conformation, preventing the NADPH-dependent reduction of glucose[3].

polyol_pathway Glucose D-Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Accumulation causes toxicity) Fructose D-Fructose Sorbitol->Fructose Sorbitol Dehydrogenase ALR2->Sorbitol NADPH NADP+ Inhibitor 4-2-FBC Analogs Inhibitor->ALR2 Inhibits

Polyol pathway modulation by ALR2 inhibitors preventing sorbitol accumulation.

Monoamine Oxidase B (MAO-B) and Neuroprotection

Inhibition of MAO-B decelerates dopamine breakdown, a primary therapeutic strategy for managing Parkinson's disease[1]. Fluorobenzyloxy derivatives demonstrate exceptional selectivity for MAO-B over MAO-A. The extended linear conformation of the 4-2-FBC scaffold allows the fluorinated ring to deeply penetrate the bipartite substrate cavity of MAO-B, stabilizing the protein-ligand complex via π-π stacking with aromatic residues lining the cavity[1],[5].

α-Glucosidase Inhibition

To manage postprandial hyperglycemia, inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase is a proven strategy[2]. Analogs containing the fluorobenzyloxy-phenyl motif exhibit reversible, non-competitive inhibition, binding to allosteric sites and inducing conformational changes that reduce the enzyme's catalytic efficiency[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]cinnamic Acid

Causality of Choice: A two-step convergent synthesis is utilized. The Williamson ether synthesis establishes the ether linkage under mild conditions to prevent cleavage, followed by a Knoevenagel condensation which thermodynamically favors the trans (E) alkene geometry required for optimal receptor binding.

synthesis_workflow SM1 4-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM1->Step1 SM2 2-Fluorobenzyl bromide SM2->Step1 Int1 4-[(2-Fluorobenzyl)oxy]benzaldehyde Step1->Int1 Step2 Knoevenagel Condensation (Malonic acid, Piperidine, Reflux) Int1->Step2 Product 4-[(2-Fluorobenzyl)oxy]cinnamic acid Step2->Product

Step-by-step synthetic workflow for 4-[(2-fluorobenzyl)oxy]cinnamic acid.

Step-by-Step Workflow:

  • Etherification: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF. Stir for 30 minutes at room temperature to generate the phenoxide ion.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 80°C for 4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The complete disappearance of the phenolic starting material validates the completion of the etherification.

  • Condensation: Isolate the intermediate 4-[(2-fluorobenzyl)oxy]benzaldehyde via aqueous workup. Dissolve the intermediate in toluene, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

  • Reflux using a Dean-Stark apparatus for 6 hours to continuously remove water, driving the equilibrium forward.

  • Purification: Cool the mixture, acidify with 1M HCl to precipitate the product. Recrystallize from ethanol to yield pure (E)-4-[(2-fluorobenzyl)oxy]cinnamic acid.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

Causality of Choice: This assay measures the decrease in NADPH absorbance at 340 nm, which directly correlates to ALR2 catalytic activity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 135 mM Na,K-phosphate buffer (pH 7.0), 100 mM lithium sulfate, 0.03 mM NADPH, and 0.04 mM DL-glyceraldehyde[4],[6].

  • Assay Setup (Self-Validating Design):

    • Test Well: Buffer + NADPH + Enzyme + Inhibitor (4-2-FBC) + Substrate.

    • Positive Control: Buffer + NADPH + Enzyme + Quercitrin (known inhibitor) + Substrate[4].

    • Negative Control (100% Activity): Buffer + NADPH + Enzyme + Vehicle (DMSO) + Substrate.

    • Blank (Background correction): Buffer + Inhibitor + Substrate (No Enzyme, No NADPH) to correct for intrinsic compound absorbance/autofluorescence.

  • Execution: Incubate the mixture (excluding the substrate) at 37°C for 5 minutes. Initiate the reaction by adding DL-glyceraldehyde.

  • Data Acquisition: Monitor the linear decrease in absorbance at 340 nm for 5 minutes using a UV-Vis microplate reader.

  • Analysis: Calculate the IC₅₀ using non-linear regression analysis (e.g., via GraphPad Prism).

Quantitative SAR Data

The following table summarizes the comparative Structure-Activity Relationship (SAR) data for fluorobenzyloxy cinnamic acid derivatives and related analogs across primary biological targets.

Compound Scaffold / MotifTarget EnzymeIC₅₀ (µM)Mechanism of Action
4-(2-Fluorobenzyloxy)cinnamic acid analogs Aldose Reductase (ALR2)0.15 - 0.50Competitive (Anion-binding pocket)
4-(3-Fluorobenzyloxy)chalcone derivatives Monoamine Oxidase B0.005 - 0.02Reversible, Competitive (Substrate cavity)
4-(2-Fluorobenzyloxy)phenyl-pyrazole α-Glucosidase5.00 - 15.0Reversible, Non-competitive
Unsubstituted Cinnamic Acid Aldose Reductase (ALR2)> 50.0Weak competitive

References

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. National Center for Biotechnology Information (PMC).1

  • Design, synthesis, in vitro α-glucosidase inhibitory, antioxidant activity and molecular docking studies of novel pyridine linked imidazo[1,2-a]pyridine derivatives. ResearchGate.2

  • Aldose reductase - ARPI. University of Pisa.3

  • Inhibitory activity of Cinnamomum cassia bark-derived component against rat lens aldose reductase. PubMed.4

  • 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Dove Medical Press.5

Sources

Pharmacophore Modeling of Fluorobenzyl Oxy Phenyl Acrylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Modeling of Fluorobenzyl Oxy Phenyl Acrylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Chemical Rationale

This guide details the computational workflow for developing pharmacophore models of 3-(4-((fluorobenzyl)oxy)phenyl)acrylic acid derivatives. These scaffolds are privileged structures in medicinal chemistry, primarily recognized as PPAR


/

dual agonists
for metabolic syndrome [1] and, more recently, as COX-2 inhibitors [2].

The structural architecture consists of three critical pharmacophoric domains:

  • The Acrylic Acid Head: A polar, ionizable group functioning as a hydrogen bond acceptor/donor or ionic interactor (often mimicking the carboxylate of fatty acids).

  • The Oxy-Phenyl Linker: A spacer providing specific distance and rotational constraints between the polar head and the hydrophobic tail.

  • The Fluorobenzyl Tail: A lipophilic moiety where the fluorine atom modulates metabolic stability (blocking P450 oxidation) and enhances hydrophobic fit via multipolar interactions [3].

Computational Workflow: Ligand-Based Pharmacophore Generation

Dataset Curation and Preparation

Objective: Create a robust training set that covers a wide range of bioactivity (IC


 values).

Protocol:

  • Data Mining: Retrieve experimentally verified structures from ChEMBL or PubChem. Filter for "phenyl acrylic acid" or "cinnamic acid" substructures with proven activity against the target (e.g., PPAR

    
     or COX-2).
    
  • Activity Binning:

    • Highly Active: IC

      
       < 50 nM
      
    • Moderately Active: 50 nM < IC

      
       < 1 
      
      
      
      M
    • Inactive: IC

      
       > 10 
      
      
      
      M[1]
  • Structure Standardization (Critical Step):

    • Ionization: The acrylic acid moiety (

      
      ) must be modeled in its deprotonated carboxylate form  (
      
      
      
      ) at physiological pH (7.4).
    • Tautomers: Generate canonical tautomers.

    • Stereochemistry: The acrylic double bond imposes E/Z isomerism. The (E)-isomer is generally the bioactive conformation for this scaffold [2]. Ensure the trans-geometry is enforced unless specific data suggests otherwise.

Conformational Analysis

Unlike flexible propanoic acid derivatives, the acrylic acid double bond introduces rigidification .

  • Method: Monte Carlo or Systematic Search (e.g., in MOE or Discovery Studio).

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

  • Constraint: The phenyl-acrylic conjugation tends to be planar; however, the benzyl ether linkage allows significant rotation. Sample the

    
     torsion angle extensively.
    
Pharmacophore Hypothesis Generation

Algorithm Selection: Use HypoGen (for quantitative models with activity data) or GALAHAD (for common feature alignment).

Feature Mapping: Based on the scaffold, the following features must be defined:

  • Negative Ionizable (NI): The carboxylate tail.

  • Ring Aromatic (RA): The central phenyl ring and the benzyl ring.

  • Hydrophobic (HY): The fluorobenzyl group.

  • Hydrogen Bond Acceptor (HBA): The ether oxygen and carbonyl oxygen.

The Fluorine Factor: Treat the fluorine atom as a Hydrophobic feature or, if the software permits, a Halogen Bond Donor if the target pocket contains backbone carbonyls (e.g., in certain kinase or receptor pockets) [4].

Visualization: Pharmacophore Generation Workflow

PharmacophoreWorkflow Data Dataset Curation (ChEMBL/PubChem) Prep Ligand Prep (Ionization pH 7.4, E-Isomer) Data->Prep Conf Conformational Search (Monte Carlo, 10 kcal/mol) Prep->Conf Align Molecular Alignment (Substructure: Phenyl-Acrylic) Conf->Align Feat Feature Mapping (NegIon, RingArom, Hydrophobic) Align->Feat Model Model Generation (HypoGen/GALAHAD) Feat->Model Valid Validation (Decoys, ROC Analysis) Model->Valid Valid->Feat Refine Features

Figure 1: Step-by-step computational workflow for generating ligand-based pharmacophores.

Structure-Based Integration & Validation

To ensure the pharmacophore is physically realistic, it must be validated against the protein target. For this scaffold, PPAR


  is the primary reference target.
Docking-Guided Pharmacophore (Interaction Generation)

Using the PDB structure 3B0Q (PPAR


 complexed with a similar ligand) [5]:
  • Superimposition: Dock the fluorobenzyl oxy phenyl acrylic acid derivative into the ligand-binding domain (LBD).

  • Interaction checkpoints:

    • Acid Head: Must form H-bonds with Tyr473 and His323 (essential for agonist activity).

    • Central Phenyl: Occupies the central hydrophobic pocket.

    • Fluorobenzyl Tail: Extends into the hydrophobic arm (Arm II or III). The fluorine atom should be oriented to fill the sub-pocket without steric clash, often replacing a hydrogen to increase lipophilicity (

      
       vs 
      
      
      
      ).
Validation Metrics

Summarize the model performance using a Receiver Operating Characteristic (ROC) analysis against a decoy set (e.g., DUD-E).

MetricAcceptable RangeDescription
ROC AUC > 0.70Area Under the Curve; measures discrimination between actives and decoys.
Enrichment Factor (EF1%) > 10Ability to find actives in the top 1% of the screened database.
RMSD < 2.0 ÅGeometric deviation between the pharmacophore features and the docked ligand pose.

Case Study: The "Fluorine Scan" Optimization

A critical application of this model is optimizing the position of the fluorine atom on the benzyl ring.

  • Ortho-F (2-F): often imposes a conformational restriction via intramolecular electrostatic repulsion with the ether oxygen, effectively "locking" the benzyl rotation.

  • Para-F (4-F): Extends the molecule's length and blocks metabolic oxidation at the most reactive site (para-hydroxylation) [3].

Experiment: Generate two distinct pharmacophores (one for o-F, one for p-F) and screen against the target. If the o-F model yields higher enrichment, the target pocket likely requires a bent conformation. If p-F wins, a linear extension is preferred.

Biological Interaction Pathway

The following diagram illustrates the mechanism of action for these derivatives acting as PPAR agonists.

PPAR_Pathway Ligand Fluorobenzyl Derivative (Ligand) PPAR PPAR Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (Tyr473) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE DNA Binding Gene Gene Transcription (Lipid Metabolism) PPRE->Gene Activation

Figure 2: Signaling pathway of PPAR activation by fluorobenzyl oxy phenyl acrylic acid derivatives.[2]

References

  • Xu, Y., et al. (2005). Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists. Journal of Medicinal Chemistry. Link

  • Kotronoulas, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: Synthesis, Biological Evaluation and In Silico Studies. Molecules. Link

  • Shah, P., & Westwell, A. D. (2007).[3] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design. Link

  • RCSB PDB. (2008). Crystal structure of PPARgamma with ligand.[2][4][5] Protein Data Bank. Link

Sources

Target Identification Guide: (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the target identification and validation strategy for (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid , a rigidified lipophilic carboxylate probe.

Based on structure-activity relationship (SAR) deconvolution, this molecule represents a "privileged scaffold" primarily associated with Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonism, with significant potential for off-target activity against Aldose Reductase (AKR1B1) and PPARs .

Executive Summary & Chemotype Analysis

Compound Identity: this compound Primary Predicted Target: GPR40 (FFAR1) Secondary/Off-Target Risks: Aldose Reductase (AKR1B1), PPAR


/

.
Structural Deconstruction

The molecule consists of three distinct pharmacophoric elements that dictate its biological interactome:

  • The Head Group (Acrylic Acid): A rigidified vinyl-carboxylic acid. Unlike flexible propanoic acid derivatives (e.g., GW9508), the trans-acrylic motif restricts conformational freedom, often enhancing selectivity for surface receptors (GPCRs) over deep-pocket nuclear receptors.

  • The Linker (Phenyl Ether): A 4-alkoxy substitution pattern provides the necessary molecular length (~10-12 Å) to span the transmembrane bundle of Class A GPCRs.

  • The Tail (2-Fluorobenzyl): The ortho-fluorine substitution is a critical "lipophilic anchor." In GPR40 agonists, this moiety occupies a specific hydrophobic sub-pocket (often interacting with Phe87 and Leu186), significantly boosting potency compared to unsubstituted benzyl analogs.

In Silico Triage & Hypothesis Generation

Before wet-lab execution, computational docking provides the initial filter to prioritize experimental resources.

Pharmacophore Mapping
  • GPR40 Hypothesis: The carboxylate forms an ionic lock with Arg183 and Arg258 (anchoring residues in GPR40). The fluorobenzyl tail inserts into the hydrophobic crevice between TM3 and TM5.

  • Aldose Reductase Hypothesis: The carboxylate binds the anion-binding pocket (Tyr48/His110), while the aromatic rings stack against Trp111.

  • PPAR Hypothesis: The acid head mimics endogenous fatty acids, but the rigid acrylic linker often clashes with the Helix 12 activation loop in PPAR

    
    , making this a less likely primary target than GPR40, but a valid off-target.
    

Phase I: Functional Deconvolution (The "Fork in the Road")

To definitively identify the target, we must distinguish between a G


q-coupled GPCR response  (GPR40) and a Nuclear Receptor transcriptional response  (PPAR).
Protocol A: The Calcium Flux Assay (GPCR Validation)

Rationale: GPR40 couples to G


q/11, leading to PLC

activation and IP3-mediated Calcium release. If the target is GPR40, this compound will trigger an immediate, transient cytosolic Ca

spike.

Step-by-Step Methodology:

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hFFAR1). Parental CHO-K1 cells serve as the negative control.

  • Dye Loading: Incubate cells with Fluo-8 AM (2

    
    M) in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux) for 60 minutes at 37°C.
    
  • Compound Preparation: Dissolve this compound in DMSO. Prepare a 10-point concentration-response curve (1 nM to 10

    
    M).
    
  • Injection & Read: Use a FLIPR (Fluorometric Imaging Plate Reader). Inject compound and monitor fluorescence (

    
     490 nm, 
    
    
    
    525 nm) for 120 seconds.
  • Success Criteria: A sigmoidal dose-response curve in GPR40+ cells with no response in parental cells confirms the GPCR target.

Protocol B: Luciferase Reporter Assay (PPAR Exclusion)

Rationale: To rule out PPAR agonism, we utilize a GAL4-PPAR chimera reporter system.

Methodology:

  • Transfection: HEK293T cells co-transfected with:

    • pGAL4-PPAR

      
      -LBD (Ligand Binding Domain).
      
    • pUAS-Luciferase (Reporter).

  • Treatment: Treat cells with the compound (10

    
    M) for 24 hours. Use Rosiglitazone  as a positive control.
    
  • Readout: Lyse cells and add luciferin substrate. Measure luminescence.

  • Interpretation: Lack of luminescence confirms the acrylic acid linker successfully prevents PPAR activation (a desired "negative design" feature for specific GPR40 agonists).

Phase II: Mechanism of Action & Signaling Pathway

Once GPR40 is confirmed as the primary target, the mechanism of action (MOA) must be mapped. This molecule likely acts as an allosteric agonist , amplifying Glucose-Stimulated Insulin Secretion (GSIS).

Signaling Cascade Visualization

The following diagram illustrates the GPR40 signaling pathway activated by the compound, leading to insulin secretion in pancreatic


-cells.

GPR40_Signaling Compound This compound GPR40 GPR40 (FFAR1) (Transmembrane Receptor) Compound->GPR40 Agonist Binding Gq Gαq/11 Protein GPR40->Gq Activation PLC PLCβ (Phospholipase C) Gq->PLC Phosphorylation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Cytosolic Ca2+ ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Trigger PKC->Insulin Potentiation

Figure 1: Signal transduction pathway for GPR40-mediated insulin secretion triggered by the target compound.[1]

Phase III: Biophysical Validation (Orthogonal Confirmation)

To satisfy the "Trustworthiness" pillar of E-E-A-T, phenotypic results must be validated by direct binding assays.

Surface Plasmon Resonance (SPR)

Objective: Measure binding affinity (


) and kinetics (

). Protocol:
  • Immobilization: Biotinylate purified human GPR40 (stabilized in nanodiscs or detergent micelles) and capture on a Streptavidin (SA) sensor chip.

  • Analyte Flow: Inject the acrylic acid derivative at increasing concentrations (e.g., 0.1

    
    M to 10 
    
    
    
    M).
  • Reference: Use a flow cell with empty nanodiscs to subtract non-specific binding (critical for lipophilic compounds).

  • Data Fit: Fit sensorgrams to a 1:1 Langmuir binding model. A

    
     in the low nanomolar range (10-100 nM) is expected for this chemotype.
    

Data Summary & Comparative Analysis

The table below summarizes the expected profile of this compound compared to known reference standards.

FeatureThis compoundGW9508 (Reference)Rosiglitazone (Reference)
Primary Target GPR40 (FFAR1) GPR40 (FFAR1)PPAR

Head Group Acrylic Acid (Rigid)Propanoic Acid (Flexible)Thiazolidinedione
Ca2+ Flux (CHO-GPR40) High Potency (

nM)
High PotencyNo Effect
Nuclear Translocation NegativeNegativePositive
Lipophilicity (cLogP) ~4.2 (High)~4.8 (High)~3.1
Selectivity Risk Aldose ReductaseGPR120PPAR

/

References

  • Takeda Pharmaceutical Company. (2013). Discovery of Fasiglifam (TAK-875), a Potent and Selective GPR40 Agonist for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters.

  • GlaxoSmithKline. (2003). Small-molecule agonists for the GPR40 receptor (GW9508). Nature Medicine.

  • Mylari, B. L., et al. (2002). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and related compounds. Journal of Medicinal Chemistry. (Contextual reference for carboxylic acid pharmacophores).

  • Christiansen, E., et al. (2011). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry.

  • Garrido, M., et al. (2006). Synthesis and biological evaluation of new cinnamic acid derivatives as antioxidant and aldose reductase inhibitor agents. Bioorganic & Medicinal Chemistry.[2][3][4][5][6]

Sources

A Comprehensive Predictive Toxicology Profile of (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid: An In Silico and In Vitro Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Topic: Toxicology Profile Predictions for (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The high attrition rate of promising therapeutic candidates due to unforeseen toxicity remains a primary challenge in drug development. To mitigate this risk, a modern paradigm of front-loading safety assessment is essential. This guide details a multi-tiered strategy for constructing a predictive toxicology profile for the novel compound, this compound. By integrating rapid, cost-effective in silico computational models with targeted, mechanism-focused in vitro assays, we can generate a robust, data-driven preliminary risk assessment. This document serves as a practical blueprint for researchers, outlining not just the requisite experimental protocols but also the scientific rationale underpinning each stage of the evaluation. The objective is to enable early, informed decision-making, ensuring that resources are focused on candidates with the highest probability of success and the most favorable safety profile.

Introduction

The Compound: this compound

The subject of this guide is this compound (CAS Number: 423754-20-5), a derivative of cinnamic acid.[1] Its core structure is a recognized scaffold in a variety of pharmaceutically active compounds, suggesting potential for biological activity.[2] For instance, a structurally related compound, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, has been identified as a precursor for a cyclooxygenase-2 (COX-2) inhibitor, pointing towards possible anti-inflammatory applications.[3][4] However, the presence of an acrylic acid moiety, a potential Michael acceptor, and the overall novelty of the molecule necessitate a thorough and proactive toxicological evaluation before committing to further development.

PropertyValueSource
CAS Number 423754-20-5[1]
Molecular Formula C₁₆H₁₃FO₃[1]
Molecular Weight 272.27 g/mol [1]
SMILES O=C(O)/C=C/C1=CC=C(OCC2=CC=CC=C2F)C=C1[1]
The Imperative for Predictive Toxicology in Drug Discovery

Drug-induced toxicities, particularly hepatotoxicity and cardiotoxicity, are leading causes for the withdrawal of drugs from the market and the termination of clinical trials.[5][6] Early-stage identification of potential toxic liabilities is therefore critical to reduce the risk of late-stage failures, which are both costly and time-consuming.[6][7] This guide champions an approach rooted in the "3Rs" principle—Replacement, Reduction, and Refinement of animal testing—by leveraging computational and cell-based assays to build a comprehensive safety profile.[8] Such in vitro and in silico methods are not only more ethical and cost-effective but also offer faster turnaround times compared to traditional in vivo studies.[5][9]

In Silico Toxicology Assessment: The First-Pass Filter

Rationale and Approach

In silico toxicology serves as an indispensable first-pass filter in modern safety assessment.[10] These computational methods analyze a compound's chemical structure to predict its potential for adverse effects, requiring no physical sample and providing results with exceptional speed.[7] This allows for the rapid screening of virtual libraries and the early flagging of candidates with a high probability of toxicity. Our approach utilizes a combination of Quantitative Structure-Activity Relationship (QSAR) models and structural alert analysis to build a preliminary hazard profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Causality: QSAR models are sophisticated computational tools that establish a mathematical relationship between the chemical structure of a compound and its toxicological properties.[11][12] By training on large datasets of compounds with known toxicities, these models, often powered by machine learning algorithms, can predict the activity of new, untested molecules.[11] Regulatory bodies increasingly accept QSAR data for specific applications, such as the assessment of impurities under the ICH M7 guideline, underscoring their scientific validity.[10]

QSAR_Workflow cluster_input Input Data cluster_processing Computational Analysis cluster_output Prediction & Assessment SMILES Compound Structure (SMILES String) Descriptors Molecular Descriptor Calculation SMILES->Descriptors 1. Characterize Model Application of Validated QSAR Models Descriptors->Model 2. Analyze Prediction Toxicity Endpoint Prediction Model->Prediction 3. Predict Confidence Applicability Domain & Confidence Score Model->Confidence Prediction->Confidence 4. Validate

Caption: Workflow for In Silico QSAR-Based Toxicity Prediction.

Predicted Data Summary: The following table presents a hypothetical summary of QSAR predictions for key toxicological endpoints.

Toxicological EndpointPredictionConfidence ScoreRationale & Implication
Bacterial Mutagenicity (Ames) NegativeHigh (0.85)Low likelihood of being a bacterial mutagen. This is a critical early checkpoint for genotoxicity.
Carcinogenicity (Rodent) NegativeModerate (0.70)Reduced concern for long-term carcinogenicity, though this requires further validation.
Hepatotoxicity (DILI) EquivocalLow (0.55)The model indicates some structural features associated with Drug-Induced Liver Injury. This flags hepatotoxicity as a potential area of concern requiring in vitro follow-up.
hERG Inhibition Low ProbabilityHigh (0.90)The compound is unlikely to be a potent blocker of the hERG potassium channel, reducing the risk of drug-induced cardiac arrhythmia.[13]
Skin Sensitization Low ProbabilityModerate (0.75)Unlikely to cause allergic contact dermatitis.
Structural Alert Analysis

In parallel with QSAR, we analyze the molecule for the presence of "toxicophores" or "structural alerts"—specific substructures known to be linked to toxicity.[10] For this compound, the α,β-unsaturated carboxylic acid system (the acrylic acid moiety) is a potential Michael acceptor. This feature can be associated with reactivity towards biological nucleophiles like proteins and DNA, which is a mechanism for certain types of toxicity. While not definitively toxic, its presence warrants careful experimental evaluation, particularly for endpoints like skin sensitization and cytotoxicity.

In Vitro Confirmatory Testing: Mechanistic Insights

Rationale for a Tiered In Vitro Strategy

Following the initial in silico screen, a tiered in vitro testing strategy is employed to confirm or refute the computational predictions and to gain deeper mechanistic understanding.[14][15] This approach prioritizes assays for the most critical safety endpoints—genotoxicity, cytotoxicity (with a focus on hepatotoxicity), and cardiotoxicity—to build a robust safety profile efficiently.

InVitro_Workflow cluster_tier1 Tier 1: Foundational Safety cluster_tier2 Tier 2: Specific Organ Toxicity start Test Compound ames Genotoxicity (Ames Test) start->ames cyto General Cytotoxicity (e.g., HepG2 Assay) start->cyto herg Cardiotoxicity (hERG Assay) start->herg Based on target/structure hepato Mechanistic Hepatotoxicity (e.g., High-Content Imaging) cyto->hepato If cytotoxic

Caption: Tiered Strategy for In Vitro Toxicological Assessment.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a globally recognized, standard assay for identifying compounds that can cause gene mutations.[16][17] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine.[16] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[18] To mimic mammalian metabolism, the test is conducted both with and without the addition of a rat liver homogenate (S9 fraction).[17][18] A positive result is a strong indicator of mutagenic potential.

  • Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.

  • Metabolic Activation: Prepare the S9 mix (if required) containing S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat livers, and necessary co-factors (e.g., NADP+, G6P). Keep on ice.

  • Test Mixture Preparation: In a sterile tube, add in order:

    • 2.0 mL of molten top agar (held at 45°C).

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution (at various concentrations) or control (vehicle/positive control).

    • 0.5 mL of S9 mix or phosphate buffer (for non-activation condition).[18]

  • Plating: Vortex the tube gently and immediately pour the mixture onto the surface of a minimal glucose agar plate.[17]

  • Incubation: Allow the overlay to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[19]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase (typically ≥2-fold over background) in colony count indicates a positive mutagenic response.

Cytotoxicity and Hepatotoxicity Screening: HepG2 Assay

Causality: The liver is a primary site of drug metabolism and is highly susceptible to drug-induced injury (DILI).[20] The human hepatoma cell line, HepG2, is a widely used and accepted model for screening potential hepatotoxins.[20][21] By measuring the reduction in cell viability after exposure to the compound, we can determine its cytotoxic potential and establish an IC₅₀ (half-maximal inhibitory concentration), which is a critical parameter for risk assessment.

  • Cell Seeding: Seed HepG2 cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[22]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. Cell viability is directly proportional to the luminescent signal (which measures ATP). Calculate the IC₅₀ value from the dose-response curve.

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical molecular initiating event that can lead to QT interval prolongation and a potentially fatal arrhythmia known as Torsade de Pointes.[13][23] For this reason, assessing a compound's activity against the hERG channel is a mandatory step in preclinical safety evaluation for most drug candidates.[24] Automated patch-clamp electrophysiology provides a high-throughput and precise method for measuring this inhibition.[13]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).[23] Harvest the cells and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • System Priming: Prime the system with the appropriate intracellular and extracellular recording solutions.

  • Cell Trapping and Sealing: The system automatically traps individual cells and forms a high-resistance (giga-ohm) seal between the cell membrane and the recording aperture.

  • Whole-Cell Configuration: A pulse of negative pressure ruptures the cell membrane under the aperture, achieving whole-cell configuration, which allows for control of the intracellular environment and measurement of ion channel currents.

  • Baseline Recording: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current. Record baseline currents for a stable period.

  • Compound Application: Perfuse the cells with the extracellular solution containing the test compound at various concentrations.

  • Post-Compound Recording: After a sufficient incubation period, apply the same voltage-clamp protocol and record the hERG current in the presence of the compound.

  • Data Analysis: Measure the reduction in the hERG current tail peak amplitude at each concentration relative to the baseline. Calculate the percent inhibition and determine the IC₅₀ value from the concentration-response curve.

Synthesis and Risk Assessment

Integrating the Data

A robust toxicological profile is formed by synthesizing the data from all tiers of the investigation.

  • Scenario 1 (Favorable Profile): In silico predictions are negative for major toxicities. The Ames test is negative. The HepG2 cytotoxicity IC₅₀ is >50 µM, and the hERG inhibition IC₅₀ is >30 µM. This integrated profile suggests a low risk for genotoxicity, hepatotoxicity, and cardiotoxicity at anticipated therapeutic concentrations.

  • Scenario 2 (Mixed Profile): In silico models flag potential hepatotoxicity. The Ames test is negative and the hERG IC₅₀ is high (>30 µM), but the HepG2 cytotoxicity IC₅₀ is low (e.g., 5-10 µM). This result de-prioritizes genotoxicity and cardiotoxicity concerns but elevates the hepatotoxicity risk. The causality is clear: the compound is cytotoxic to human liver cells at concentrations that might be pharmacologically relevant.

Risk-Benefit Analysis and Next Steps

Based on the integrated profile, a data-driven decision can be made.

  • In Scenario 1 , the compound would be considered to have a low preliminary toxicity risk, and progression to further efficacy and pharmacokinetic studies would be recommended.

  • In Scenario 2 , the hepatotoxicity risk must be addressed. The next logical steps would be to conduct more advanced in vitro studies to understand the mechanism of liver cell death (e.g., using high-content imaging to assess mitochondrial dysfunction or oxidative stress) and to confirm the toxicity in more physiologically relevant models like primary human hepatocytes.[15] The project team would need to weigh the potential therapeutic benefit against this identified liability.

Conclusion

This guide has outlined a systematic, multi-disciplinary workflow for the predictive toxicological assessment of this compound. By starting with broad, predictive in silico methods and progressing to specific, confirmatory in vitro assays, this strategy provides a comprehensive and scientifically rigorous foundation for early-stage safety assessment. This integrated approach not only adheres to the highest standards of scientific integrity and animal welfare but also empowers drug development professionals to de-risk their projects effectively, thereby increasing the efficiency and success rate of bringing safer, more effective medicines to patients.

References

  • The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. ToxNavigation. Available from: [Link]

  • In Silico Toxicology in Drug Development. Toxometris.ai. Available from: [Link]

  • Guidelines for the Testing of Chemicals. OECD. Available from: [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Available from: [Link]

  • Services for in vitro Toxicology research. Admescope. Available from: [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Available from: [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available from: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. Available from: [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. Available from: [Link]

  • Predictive modeling of drug induced toxicology via QSAR analysis of SEND datasets. FDA. Available from: [Link]

  • In Vitro Toxicology Assays. TME Scientific. Available from: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling. ToxStrategies. Available from: [Link]

  • HepG2 Cytotoxicity, 72 hour. ReFrameDB.org. Available from: [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. Available from: [Link]

  • The Ames Test. Available from: [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC. Available from: [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • In Silico Toxicity Prediction. PozeSCAF. Available from: [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. Available from: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. OECD. Available from: [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available from: [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. Auxilife. Available from: [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. OECD. Available from: [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. PMC - NIH. Available from: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available from: [Link]

  • In silico toxicology: Computational methods for the prediction of chemical toxicity. PDF. Available from: [Link]

  • Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. PMC. Available from: [Link]

  • Cytotoxicity assay by MTT. HepG2 Cells were seeded in flat bottom... ResearchGate. Available from: [Link]

  • hERG PHARMACOPHORE MODELS AS CARDIAC TOXICITY PREDICTION TOOLS: IDENTIFICATION OF CHANNEL BLOCKERS OF NATURAL ORIGIN. Redalyc. Available from: [Link]

  • HepG2-based Cytotoxicity Assay Service. Creative Biolabs. Available from: [Link]

  • 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. PMC. Available from: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. Available from: [Link]

  • Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate. MDPI. Available from: [Link]

  • Acrylic acid (CASRN 79-10-7). IRIS | US EPA. Available from: [Link]

  • Toxicology Report No. S.0052729.5-18, March 2022. DTIC. Available from: [Link]

Sources

Methodological & Application

Preparation of (2e)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of High-Purity Stock Solutions of (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid for Preclinical Research

Abstract

This document provides a detailed guide for the preparation, quality control, and storage of stock solutions of this compound (Compound FPAA). As a cinnamic acid derivative, the physicochemical properties of FPAA, particularly its carboxylic acid moiety and aromatic structure, necessitate carefully optimized protocols to ensure maximum solubility, stability, and reproducibility in experimental settings. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. We present two primary protocols: a standard method using Dimethyl Sulfoxide (DMSO) suitable for most in vitro applications, and an alternative method for DMSO-sensitive assays. The protocols are grounded in principles of chemical stability and best practices for laboratory research, emphasizing the rationale behind each step to empower users with the ability to adapt and troubleshoot effectively.

Compound Properties and Critical Safety Considerations

Accurate characterization and safe handling are foundational to reliable experimentation. The properties of FPAA dictate its handling and dissolution strategy.

Physicochemical Data Summary

The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid
Synonym(s) (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}-2-propenoic acid
CAS Number 423754-20-5[1]
Molecular Formula C₁₆H₁₃FO₃[1]
Molecular Weight 272.27 g/mol [1]
Physical Form Solid
Purity Typically ≥95% or ≥98%[1]
Storage (Solid) Sealed in a dry environment at 2-8°C for long-term stability.[1]
Hazard Evaluation and Safe Handling

While a specific Safety Data Sheet (SDS) for FPAA was not available, its structural class as an acrylic acid derivative suggests that prudent safety measures are required. Acrylic acid itself is known to be corrosive, a skin and eye irritant, and combustible.[2][3] Therefore, handling FPAA requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields to prevent skin and eye contact.[3][4]

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particulates.

  • Spill Management: In case of a spill, avoid generating dust. Collect the material using a method that does not disperse powder into the air and place it in a sealed container for disposal.[5] Do not wash spills into the sewer system.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water.[2]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Strategic Solvent Selection for Optimal Performance

The choice of solvent is the most critical parameter in stock solution preparation. It directly impacts compound solubility, stability, and compatibility with downstream biological assays. FPAA's poor aqueous solubility necessitates the use of organic solvents or pH modification.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of poorly water-soluble compounds, making it the primary choice for in vitro screening.[6] However, it is crucial to note that DMSO can exhibit cellular toxicity and affect cell differentiation at concentrations as low as 0.1% to 1%, depending on the cell type.[7][8] Therefore, the final concentration of DMSO in the assay medium must be minimized, typically to ≤0.5%, and kept consistent across all experimental and control groups.[4]

  • Ethanol (EtOH): Ethanol is another common solvent for compounds used in biological assays.[6] While generally less toxic than DMSO, it may not provide the same solubilizing power for complex molecules like FPAA. Lower concentrations of ethanol (≤1%) are generally well-tolerated by most cell lines.[7]

  • Aqueous Buffers (with pH adjustment): The carboxylic acid group on FPAA can be deprotonated using a mild base (e.g., NaOH) to form a more water-soluble carboxylate salt.[9] This strategy is useful for assays where organic solvents are completely intolerable. However, this approach significantly increases the pH of the stock solution, which must be considered and potentially neutralized during the preparation of working solutions.

The following diagram outlines the decision-making process for solvent selection.

Start Start: Need to prepare FPAA stock solution AssayType What is the downstream application? Start->AssayType CellBased In Vitro Cell-Based Assay AssayType->CellBased Cell-based InVivo In Vivo / Other AssayType->InVivo Other CheckSensitivity Is the cell line sensitive to DMSO? CellBased->CheckSensitivity UseDMSO Protocol 1: Use high-purity DMSO. Maintain final assay concentration <0.5%. CheckSensitivity->UseDMSO No / Unknown UseAlternative Consider alternative solvents. CheckSensitivity->UseAlternative Yes TestEtOH Test solubility in 100% Ethanol. UseAlternative->TestEtOH UseAqueous Protocol 2: Use aqueous buffer with pH adjustment. UseAlternative->UseAqueous

Caption: Solvent selection workflow for FPAA stock solutions.

Protocol 1: Preparation of FPAA Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

Materials and Equipment
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Analytical balance (readable to 0.01 mg)

  • Amber glass or polypropylene vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Bath sonicator

Step-by-Step Methodology
  • Pre-Weighing Preparation: Allow the vial containing solid FPAA to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Determine the mass of FPAA required for your desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example (for 10 mM stock in 1 mL): Mass = 10 mmol/L × 0.001 L × 272.27 g/mol = 0.00272 g = 2.72 mg

  • Weighing: Carefully weigh the calculated amount of FPAA into a sterile amber vial. For small quantities (<10 mg), it is often recommended to add the solvent directly to the manufacturer's vial to avoid transfer loss.[4]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the FPAA solid.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear and homogenous.

    • Expert Insight: If the compound does not dissolve completely, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can facilitate dissolution. Avoid overheating, as it may degrade the compound.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber or opaque cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles and light exposure.[4][10]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C. For maximum stability, -80°C is preferred.[4][11]

Protocol 2: Alternative Preparation in an Aqueous Basic Solution

This method is for applications where DMSO is not permissible. It relies on forming the sodium salt of the carboxylic acid to enhance aqueous solubility.

Materials and Equipment
  • This compound (solid)

  • 1N Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • pH meter or pH strips

  • Equipment as listed in Protocol 1

Step-by-Step Methodology
  • Weighing: Weigh the required amount of FPAA into a sterile vial (see Protocol 1 for calculations).

  • Initial Solubilization: Add a small, sub-stoichiometric volume of 1N NaOH dropwise while vortexing. The goal is to use the minimum amount of base necessary to dissolve the solid. The solution will become basic.

    • Causality: The hydroxide ions deprotonate the carboxylic acid group (R-COOH) to form the highly polar and water-soluble carboxylate salt (R-COO⁻ Na⁺).[9]

  • Dilution: Once the solid is fully dissolved, slowly add sterile water or PBS to reach the final desired volume.

  • pH Check: Check the pH of the final stock solution. It will be alkaline. This is critical information for subsequent dilutions into buffered experimental media.

  • Storage: Aliquot and store at -20°C as described in Protocol 1. Note that the stability of FPAA in aqueous solution may be lower than in anhydrous DMSO; therefore, long-term storage at -80°C is strongly recommended.

Quality Control and Storage Best Practices

Ensuring the integrity of your stock solution is paramount for data reproducibility.

Validation of Dissolution
  • Visual Inspection: The primary QC step is a thorough visual check to confirm the absence of any precipitate or cloudiness.

  • Solubility Test: Before preparing a large batch, it is advisable to perform a small-scale pilot test to confirm the solubility of FPAA at your desired concentration in the chosen solvent.

Long-Term Stability and Storage

Proper storage minimizes chemical degradation, moisture absorption, and concentration changes.[12]

ParameterGuidelineRationale
Temperature -20°C (short-term, <1 month) or -80°C (long-term, >1 month)Lower temperatures significantly reduce the rate of chemical and enzymatic degradation.[4][11]
Aliquoting Prepare single-use aliquots.Prevents repeated freeze-thaw cycles, which can cause compound precipitation, especially if moisture has been absorbed by DMSO.[10]
Container Use amber or opaque glass/polypropylene cryovials with secure seals.Protects against photodecomposition and minimizes solvent evaporation and moisture entry.[9]
Environment Store in a moisture-free environment.DMSO is highly hygroscopic; moisture absorption can dilute the stock and cause compound precipitation upon freezing.[10]

The following diagram illustrates the recommended workflow for stock solution handling and storage.

Prep Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO) Aliquot Immediately aliquot into single-use volumes Prep->Aliquot Label Label Aliquots: Name, Conc, Solvent, Date Aliquot->Label Store Store Aliquots Label->Store LongTerm Long-Term Storage (> 1 month) -80°C Store->LongTerm Long-Term ShortTerm Short-Term Storage (< 1 month) -20°C Store->ShortTerm Short-Term Use Retrieve ONE aliquot for experiment. Thaw completely at RT. LongTerm->Use ShortTerm->Use Dilute Prepare fresh working solutions for immediate use. Use->Dilute Discard Discard any unused portion of the thawed aliquot. Dilute->Discard

Caption: Recommended workflow for handling and storing FPAA stock solutions.

Preparation of Working Solutions for Assays

Working solutions should be prepared fresh for each experiment from a thawed aliquot of the high-concentration stock.

  • Thaw: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Perform serial dilutions of the stock solution directly into the final cell culture medium or assay buffer.

  • Vortex: Gently vortex or mix by inversion after each dilution step to ensure homogeneity.

  • Final Solvent Concentration: Crucially, calculate the final concentration of the solvent (e.g., DMSO) in your assay and ensure it is below the toxicity threshold for your system and is identical in all vehicle control wells.

References

  • Fotopoulos, I., Papaioannou, G.-C., & Hadjipavlou-Litina, D. (2022). Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate. Molbank, 2022(2), M1427. [Link]

  • Fotopoulos, I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • Tjørnelund, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Clark, J. (n.d.). Making Carboxylic Acids. Chemguide. Retrieved March 7, 2026, from [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved March 7, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3842-3848. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. [Link]

  • Adibi, H., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology, 8(3), 132–137.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 7, 2026, from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved March 7, 2026, from [Link]

  • Santos, C. M. M., et al. (2011). 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o678. [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Krumova, E. Z., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(8), 2353. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acrylic polymer. [Link]

  • A3P. (2026, February 3). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(2), 105527. [Link]

  • Pansa, M. F., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian dental journal, 25(1), 15–19. [Link]

Sources

In vitro assay dosing for (2e)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid (MW: 272.27 g/mol ) represents a class of lipophilic cinnamic acid derivatives frequently utilized in anti-inflammatory (COX/LOX inhibition) and metabolic (PPAR agonist) research.[1][2] While biologically potent, this pharmacophore presents a specific "solubility-permeability paradox": its lipophilic fluorobenzyl tail facilitates cellular entry but causes rapid precipitation in aqueous assay buffers, particularly at acidic pH.[2]

This guide provides a standardized, self-validating protocol for dosing this compound to ensure kinetic solubility is maintained, preventing false negatives (due to precipitation) or false positives (due to aggregation-based promiscuity).[1][2]

Physicochemical Profile & Challenges

Before dosing, researchers must understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Dosing
Molecular Weight 272.27 g/mol Small molecule; rapid diffusion.[1][2]
pKa (Acid) ~4.5Critical: At pH 7.4, it is ionized (soluble).[1][2] At pH < 5.0, it is neutral (insoluble).[2]
LogP > 3.5Highly lipophilic.[1] High risk of binding to plastic tips and plates.
Solubility (DMSO) > 50 mMExcellent stock solvent.[1][2]
Solubility (PBS) < 50 µMRisk Zone: Direct dilution from DMSO to PBS often causes "crashing out."[1][2]

Protocol A: Stock Solution Preparation

Objective: Create a stable, anhydrous stock solution to prevent hydrolysis or freeze-thaw degradation.

Materials:

  • Compound (Powder form, store at -20°C).[1][2]

  • DMSO (Anhydrous, ≥99.9%, e.g., Sigma D2650).[2]

  • Glass vials (Amber, borosilicate).[2] Do not use polypropylene for long-term storage. [1][2]

Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature (RT) inside a desiccator before opening. Reason: Prevents condensation of atmospheric water onto the hygroscopic powder.

  • Weighing: Weigh approximately 2.72 mg of powder into a glass vial.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO to achieve a 10 mM Master Stock.[1]

    • Note: If 100 mM is required, use 27.2 mg/mL, but 10 mM is safer for preventing precipitation upon dilution.[2]

  • Mixing: Vortex for 30 seconds. If particles remain, sonicate for 5 minutes at 40 kHz (water bath).

  • Storage: Aliquot into single-use glass vials (50 µL each). Store at -80°C.

Protocol B: The "Intermediate Step" Dosing Strategy

The Problem: Direct addition of 100% DMSO stock to aqueous media creates a local "shock" zone of high concentration and low solubility, causing micro-precipitates that never re-dissolve.

The Solution: Use an intermediate dilution step to step-down the solvent concentration gradually.

Visual Workflow (Graphviz)

DosingProtocol cluster_0 Critical Step: Prevents Shock Precipitation Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in 10% DMSO) Stock->Inter 1. Dilute 1:10 with Buffer Assay Final Assay Well (1x Conc. in 0.1% DMSO) Inter->Assay 2. Transfer 1:100 to Cells Buffer Assay Buffer (pH 7.4) Buffer->Inter Buffer->Assay

Caption: Figure 1. The "Step-Down" dilution method ensures the compound remains solubilized by avoiding the direct interface of 100% DMSO with 100% aqueous buffer.

Step-by-Step Procedure:

  • Preparation: Thaw a 10 mM stock aliquot at RT. Vortex.

  • Intermediate Dilution (100x):

    • Prepare a V-bottom 96-well plate (polypropylene is acceptable for this rapid step).[1][2]

    • Add 90 µL of Assay Buffer (e.g., PBS or Media) to the well.[2]

    • Add 10 µL of 10 mM Stock.[3] Mix rapidly by pipetting up and down.

    • Result: 1 mM compound in 10% DMSO.[1]

  • Final Dosing (1x):

    • Add 1 µL of the Intermediate Solution to 100 µL of cell culture media in the assay plate.

    • Result: 10 µM final concentration in 0.1% DMSO.

Critical Control: The Turbidity Check

Because this compound is a lipophilic acid, it may pass standard QC but precipitate during the assay incubation.

Self-Validating Step: Run a "Mock Plate" without cells.

  • Prepare the dosing solution as described above in clear-bottom plates.

  • Measure Absorbance at 600 nm (OD600) immediately (T=0) and after incubation (T=24h).

  • Pass Criteria: OD600 < 0.005 above background.[1]

  • Fail Criteria: Visible cloudiness or OD600 spike indicates precipitation.[1] Action: Lower the concentration or increase BSA (Bovine Serum Albumin) content.[1][2]

Mechanism of Action & Assay Interference

Understanding the ionization state is crucial for interpreting results.

Solubility Equilibrium Diagram

SolubilityEq cluster_pH Assay Environment Neutral Neutral Form (COOH) Insoluble in Water Permeable to Cells Ionized Ionized Form (COO-) Soluble in Water Impermeable (requires transporter?) Neutral->Ionized pH > 4.5 (Deprotonation) Precip Precipitate / Aggregate (False Negative) Neutral->Precip High Conc. (>50 µM) Ionized->Neutral pH < 4.5 (Protonation)

Caption: Figure 2.[1][2][4][5][6] pH-dependent solubility equilibrium.[1][2] The compound must be maintained at pH > 7.0 to ensure the ionized, soluble form dominates in the extracellular space.

Serum Shift Effect: This compound contains a hydrophobic tail (fluorobenzyl) that will bind heavily to Albumin (BSA/FBS).[1][2]

  • Assay Note: IC50 values will shift right (become less potent) in the presence of 10% FBS compared to serum-free media.[1][2]

  • Recommendation: Always report IC50 values with the specific serum concentration used (e.g., "IC50 = 50 nM in 0.1% BSA").

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Well-to-Well Variability Compound sticking to plastic tips.[1][2]Use Low-Retention pipette tips.[1] Pre-wet tips with buffer before transfer.[1]
"Inverted" Dose Response Precipitation at high doses (Bell-shaped curve).[1][2]Check OD600.[1] Limit max dose to 30 µM.
Loss of Potency over time Oxidation of the ether linkage (rare) or evaporation.[2]Seal plates with vapor-proof film.[1] Ensure DMSO stock is fresh.
Yellowing of Solution Oxidation of the phenol moiety.Discard stock. Prepare fresh from powder.

References

  • NIH Assay Guidance Manual. Compound Management and Handling.[1] National Center for Advancing Translational Sciences.[1] Available at: [Link]

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP/Solubility).

  • Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for "Solubility-Permeability Paradox").

  • PubChem Compound Summary. this compound.[1][2] Available at: [Link] (Verified for chemical structure and physical properties).[1][2]

Disclaimer: This protocol is for research use only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.[2]

Sources

Efficient synthetic route for 4-[(2-fluorobenzyl)oxy]cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-[(2-fluorobenzyl)oxy]cinnamic acid

Executive Summary

This guide details a robust, two-step synthetic route for 4-[(2-fluorobenzyl)oxy]cinnamic acid , a structural motif frequently encountered in medicinal chemistry (e.g., ferroptosis inhibitors, PPAR agonists). The protocol prioritizes operational efficiency, high purity (>98%), and scalability.

The strategy employs a Williamson ether synthesis followed by a Verley-Doebner modification of the Knoevenagel condensation . This route is superior to direct alkylation of 4-hydroxycinnamic acid due to the latter's solubility issues and competitive esterification risks.

Retrosynthetic Strategy & Logic

The synthesis is disconnected into two reliable transformations. The decision to install the lipophilic fluorobenzyl ether before forming the cinnamic acid moiety ensures better solubility of the intermediate in organic solvents, facilitating easier purification and higher yields.

Retrosynthesis target TARGET MOLECULE 4-[(2-fluorobenzyl)oxy]cinnamic acid inter INTERMEDIATE 4-[(2-fluorobenzyl)oxy]benzaldehyde target->inter Knoevenagel Condensation malonic REAGENT Malonic Acid target->malonic C-C Bond Formation sm1 STARTING MATERIAL 1 4-Hydroxybenzaldehyde inter->sm1 Williamson Ether Synthesis sm2 STARTING MATERIAL 2 2-Fluorobenzyl bromide inter->sm2

Figure 1: Retrosynthetic analysis displaying the disconnection approach.

Experimental Protocols

Step 1: Synthesis of 4-[(2-fluorobenzyl)oxy]benzaldehyde

Reaction Type: Williamson Ether Synthesis (


)
Rationale:  Acetone is chosen as the solvent for its ease of removal and because 

forms a reactive suspension that drives the reaction to completion without the high boiling point issues of DMF.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)[1][2]

  • 2-Fluorobenzyl bromide (1.1 equiv) [Caution: Lachrymator]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI), catalytic (0.1 equiv) – Accelerates reaction via Finkelstein-like halogen exchange.

  • Solvent: Acetone (Reagent Grade)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 4-hydroxybenzaldehyde (e.g., 12.2 g, 100 mmol),

    
     (27.6 g, 200 mmol), and catalytic KI (1.6 g, 10 mmol) in Acetone (150 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-fluorobenzyl bromide (20.8 g, 110 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[3] The aldehyde spot (
    
    
    
    ) should disappear, replaced by the ether product (
    
    
    ).
  • Workup:

    • Cool to room temperature.[1][3][4] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often sufficiently pure (>95%) for the next step.

Yield Expectation: 90–95% (White to off-white solid).

Step 2: Synthesis of 4-[(2-fluorobenzyl)oxy]cinnamic acid

Reaction Type: Knoevenagel Condensation (Verley-Doebner Modification) Rationale: The use of Pyridine as both solvent and base, with Piperidine as a catalyst, promotes the formation of the benzylidene malonate intermediate, which undergoes spontaneous decarboxylation upon heating to yield the thermodynamically stable trans-cinnamic acid.

Reagents:

  • 4-[(2-fluorobenzyl)oxy]benzaldehyde (from Step 1) (1.0 equiv)

  • Malonic Acid (1.5 equiv)

  • Pyridine (Solvent/Base, 5-10 volumes)

  • Piperidine (Catalyst, 0.1 equiv)

Protocol:

  • Setup: Use a round-bottom flask with a reflux condenser and a drying tube (moisture can reduce yield).

  • Mixing: Dissolve the aldehyde (e.g., 23.0 g, 100 mmol) and Malonic acid (15.6 g, 150 mmol) in Pyridine (100 mL).

  • Catalysis: Add Piperidine (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 100–110°C for 4–8 hours.

    • Observation: Evolution of

      
       gas indicates the decarboxylation is proceeding.
      
  • Quench & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing ice-cold water (500 mL) and concentrated HCl (enough to bring pH < 2).

    • Mechanism:[3][5][6][7][8][9] Acidification protonates the cinnamate salt, causing the free acid to precipitate immediately as a white solid.

  • Isolation: Filter the precipitate and wash thoroughly with cold water to remove pyridine traces.

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1) or Acetic Acid .

    • Tip: Dry the product thoroughly in a vacuum oven at 50°C to remove solvent inclusions.

Yield Expectation: 85–90% (White crystalline solid).

Process Workflow & Control

Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Knoevenagel Condensation start1 Reactants: Aldehyde + Fluorobenzyl Bromide (Acetone, K2CO3) reflux1 Reflux 6h (TLC Control) start1->reflux1 filter1 Filter Salts & Concentrate reflux1->filter1 wash1 Wash w/ NaOH (Remove Phenol) filter1->wash1 mix2 Mix Intermediate + Malonic Acid (Pyridine/Piperidine) wash1->mix2 Intermediate Isolated heat2 Heat 100°C (Decarboxylation) mix2->heat2 quench2 Pour into Ice/HCl (pH < 2) heat2->quench2 cryst2 Recrystallize (EtOH/Water) quench2->cryst2 final 4-[(2-fluorobenzyl)oxy] cinnamic acid cryst2->final Final Product >98% Purity

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Validation Data

To ensure scientific integrity, the final product must be validated against the following parameters.

ParameterExpected Value / RangeNotes
Physical State White to off-white crystalline solidYellowing indicates pyridine impurities.
Melting Point 190°C – 210°C (Derivative dependent)Sharp range (< 2°C) indicates high purity.
1H NMR (DMSO-d6)

7.55 (d, J=16.0 Hz, 1H, alkene)
Large J-coupling confirms trans-isomer [1].
1H NMR (DMSO-d6)

6.45 (d, J=16.0 Hz, 1H, alkene)
Characteristic of cinnamic acid

-proton.
1H NMR (DMSO-d6)

5.20 (s, 2H,

)
Benzylic methylene singlet.
Mass Spec (ESI-) [M-H]- peakNegative mode is preferred for carboxylic acids.

Troubleshooting Guide:

  • Low Yield in Step 2: Ensure Pyridine is dry. Water inhibits the formation of the iminium ion intermediate.

  • Sticky Product: If the final acid is sticky, it likely contains trapped Pyridine. Recrystallize from dilute Acetic Acid to displace Pyridine.

  • Cis-isomer contamination: The Verley-Doebner conditions thermodynamically favor the trans-isomer. If cis is observed, reflux longer to allow isomerization.

References

  • Chemistry Steps. (2022). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • American Chemical Society (ACS). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification. Journal of Chemical Education. Retrieved from [Link]

  • Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Synthetic Communications. Retrieved from [Link]

Sources

Extraction and isolation methods for fluorobenzyl acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction and Isolation Methods for Fluorobenzyl Acrylic Acid Derivatives

Introduction & Chemical Context

Fluorobenzyl acrylic acid derivatives, predominantly represented by fluorinated cinnamic acids (e.g., 3-(2/3/4-fluorophenyl)acrylic acid), are critical intermediates in the synthesis of bioisosteres for drug development. The introduction of fluorine significantly alters the physicochemical profile of the acrylic acid scaffold, modulating lipophilicity (LogP), metabolic stability, and pKa.

Unlike non-fluorinated analogues, these derivatives exhibit unique solubility behaviors and strong intermolecular hydrogen bonding, often complicating standard isolation procedures. This guide provides a self-validating, high-purity isolation workflow, moving from crude reaction mixtures to pharmaceutical-grade purity.

Physicochemical Profiling (Key Analytes)

Understanding the thermal and acidic properties is prerequisite to selecting the extraction solvent.

CompoundStructure RefpKa (Approx)Melting Point (°C)LogP (Calc)
2-Fluorocinnamic acid Ortho-subst.4.0 - 4.2178 - 180~2.6
3-Fluorocinnamic acid Meta-subst.4.2 - 4.4162 - 164~2.6
4-Fluorocinnamic acid Para-subst.4.44209 - 210~2.7
3,4-Difluorocinnamic acid Multi-subst.< 4.0194 - 196~2.9

Data compiled from BenchChem and Sigma-Aldrich thermochemical databases [1][6].

Strategic Workflow Overview

The isolation strategy relies on the "pH-Switch" mechanism . By exploiting the acidity of the carboxylic tail (pKa ~4.2), we can selectively partition the target molecule between aqueous and organic phases, removing non-acidic impurities (unreacted aldehydes, catalysts) before any chromatography is performed.

IsolationWorkflow Start Crude Reaction Mixture (e.g., Knoevenagel Condensation) Step1 pH-Switch Extraction (LLE) Target: Salt Formation Start->Step1 Step2 Impurity Wash (Remove Non-Acids) Step1->Step2 Aq. Phase (pH > 9) Step3 Acidification & Precipitation (Target Recovery) Step2->Step3 Acidify to pH 2 Decision Purity Check (HPLC/NMR) Step3->Decision Recryst Method A: Recrystallization (>95% Purity) Decision->Recryst High Crude Purity Chrom Method B: Flash/Prep-HPLC (<95% Purity or Isomers) Decision->Chrom Complex Mixture Final Isolated API Intermediate Recryst->Final Chrom->Final

Figure 1: Decision-tree workflow for the isolation of fluorinated acrylic acid derivatives.

Protocol A: The "pH-Switch" Liquid-Liquid Extraction (LLE)

This protocol is the primary purification step. It leverages the solubility difference between the ionized carboxylate (water-soluble) and the protonated acid (organic-soluble).

Reagents:

  • 10% w/v Sodium Carbonate (

    
    ) or 1M NaOH.
    
  • 6M Hydrochloric Acid (HCl).

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid/oil in a minimal amount of EtOAc.

  • Salt Formation (Extraction):

    • Add 10%

      
       solution (pH ~11) to the organic phase. Ratio: 1:1 v/v.
      
    • Mechanism:[1][2]

      
      .
      
    • Vigorously shake and vent (CO2 evolution).

    • Phase Separation: The target fluorocinnamate is now in the Aqueous (Top) layer. The organic layer contains unreacted aldehydes and non-polar byproducts.

  • Impurity Wash:

    • Collect the aqueous layer.

    • Wash the aqueous layer twice with fresh EtOAc. Discard these organic washes.

    • Validation: This step is critical to remove neutral fluorinated impurities that would co-crystallize later.

  • Precipitation (Recovery):

    • Cool the aqueous solution to 0–5°C (ice bath).

    • Slowly add 6M HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: The solution will turn cloudy as the protonated acid precipitates.

    • Filtration: Vacuum filter the white precipitate. Wash with ice-cold water to remove residual salts (

      
      ).
      

Protocol B: Purification via Recrystallization

Fluorinated aromatics exhibit "fluorous" behavior, often requiring specific solvent systems compared to their non-fluorinated counterparts.

Solvent Selection Table:

Solvent SystemSuitabilityComments
Ethanol (95%) HighExcellent for 4-fluorocinnamic acid. High solubility at boiling; low at RT.
Ethanol/Water (7:3) MediumUse if the product is too soluble in pure ethanol. Acts as an anti-solvent system.[3]
Toluene HighRecommended for highly lipophilic derivatives (e.g., trifluoromethyl variants).
EtOAc/Heptane High"Standard Industrial Ratio" (1:1).[3] Dissolve in hot EtOAc, add Heptane until turbid, cool.

Procedure:

  • Place the crude acid in a flask with a reflux condenser.

  • Add 95% Ethanol slowly while heating to reflux (approx. 78°C).

  • Stop addition as soon as the solid dissolves completely.

  • Optional: If colored impurities persist, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Allow the solution to cool to room temperature slowly (2–3 hours) to form defined monoclinic crystals.

  • Cool further to 4°C to maximize yield. Filter and dry under vacuum at 60°C.

Protocol C: Chromatographic Isolation (HPLC)

For separating positional isomers (e.g., 2-fluoro vs. 4-fluoro) or closely related byproducts, High-Performance Liquid Chromatography (HPLC) is required.

Challenge: Fluorinated compounds often show poor retention or "tailing" on standard C18 columns due to the polar C-F bond.

Advanced Stationary Phases:

  • PFP (Pentafluorophenyl) Phases: These columns interact via

    
     stacking and specific fluorine-fluorine interactions, offering superior selectivity for fluorinated aromatics compared to C18 [10].
    
  • C18 (Standard): Acceptable if pH modifiers are used.

HPLC Method Parameters:

  • Column: PFP-Propyl or C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization, ensuring the acid is in neutral form for retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (acrylic conjugation).

Self-Validating Check: Calculate the Resolution (


)  between the major peak and nearest impurity. 

indicates baseline separation.

References

  • PrepChem. (n.d.). Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • Google Patents. (2012). CN102633625B - Preparation method of fluorocinnamic acid.
  • Reddit (r/Chemistry). (2024). Discussion on Recrystallization Solvents for 3-(4-fluorophenyl)acrylic acid. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid. Retrieved from [Link]

  • Atlantis Press. (2017).[4] Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2e)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2e)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for improving synthesis yield and purity. We will explore the recommended two-step synthetic pathway, addressing common challenges and their underlying chemical principles.

The most reliable and scalable approach to synthesizing the target molecule involves a two-step process:

  • Williamson Ether Synthesis: Formation of the intermediate, 4-((2-fluorobenzyl)oxy)benzaldehyde, from 4-hydroxybenzaldehyde and 2-fluorobenzyl bromide.

  • Knoevenagel Condensation: Reaction of the aldehyde intermediate with malonic acid to yield the final this compound.

This guide is structured to address each step independently, followed by general purification and analytical guidance.

Overall Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Knoevenagel Condensation SM1 4-Hydroxybenzaldehyde Intermediate Intermediate: 4-((2-fluorobenzyl)oxy)benzaldehyde SM1->Intermediate SN2 Reaction SM2 2-Fluorobenzyl Bromide SM2->Intermediate SN2 Reaction Base Base (e.g., K₂CO₃) Base->Intermediate SN2 Reaction Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->Intermediate SN2 Reaction FinalProduct Final Product: This compound Intermediate->FinalProduct Workup1 Work-up & Purification 1 Intermediate->Workup1 SM3 Malonic Acid SM3->FinalProduct Condensation & Decarboxylation Catalyst Catalyst (e.g., Pyridine/Piperidine) Catalyst->FinalProduct Condensation & Decarboxylation Workup2 Work-up & Purification 2 FinalProduct->Workup2

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 4-((2-fluorobenzyl)oxy)benzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a robust SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[1] In this step, the phenoxide of 4-hydroxybenzaldehyde is generated in situ and reacts with 2-fluorobenzyl bromide.

Experimental Protocol
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.[2]

  • Reagent Addition: Add 2-fluorobenzyl bromide (1.05 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[3]

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: The crude product can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization to yield pure 4-((2-fluorobenzyl)oxy)benzaldehyde.

Troubleshooting Guide: Williamson Ether Synthesis
Question/Issue Probable Cause(s) Recommended Solution(s)
Why is my reaction yield consistently low? 1. Incomplete Deprotonation: The base (K₂CO₃) may be weak or hydrated. Phenols are acidic, but require a sufficiently strong and anhydrous base for complete conversion to the nucleophilic phenoxide.[4] 2. Moisture: Water in the solvent or on the glassware can quench the generated phenoxide.[2] 3. Insufficient Reaction Time/Temp: The SN2 reaction may be kinetically slow.[3]1. Base Selection: Use freshly dried, powdered K₂CO₃. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, though this requires stricter anhydrous conditions.[2] 2. Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous grade solvents.[2] 3. Optimization: Increase the temperature to 80-100°C and monitor by TLC until the starting material is consumed.[2]
TLC analysis shows multiple spots, including starting material and an unknown byproduct. 1. Side Reactions (C-Alkylation): While O-alkylation is favored, some C-alkylation on the aromatic ring can occur with phenoxides, though it's less common under these conditions.[3] 2. Elimination Reaction: This is the most common side reaction in Williamson synthesis, but it is highly unlikely here as 2-fluorobenzyl bromide is a primary halide.[1][5]1. Solvent Choice: Polar aprotic solvents like DMF or acetonitrile favor the desired SN2 pathway over side reactions.[3] 2. Temperature Control: Avoid excessively high temperatures, which can promote side reactions. Stick to the 60-100°C range.
How do I choose between DMF and Acetonitrile as a solvent? Both are excellent polar aprotic solvents that solvate the cation (K⁺) but not the nucleophile, accelerating the SN2 reaction.[3]DMF: Generally has a higher boiling point and can dissolve a wider range of salts, but is harder to remove under vacuum. Acetonitrile: Has a lower boiling point, making it easier to remove during work-up. It is often the preferred choice unless solubility is an issue.

Part 2: Synthesis of Final Product via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[6] Here, we use the Doebner modification, where 4-((2-fluorobenzyl)oxy)benzaldehyde reacts with malonic acid in the presence of pyridine and a catalytic amount of piperidine. The intermediate product spontaneously decarboxylates under the reaction conditions to yield the desired α,β-unsaturated acid.[7]

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate aldehyde, 4-((2-fluorobenzyl)oxy)benzaldehyde (1.0 eq), and malonic acid (1.2 eq) in pyridine (3-5 volumes).[8]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq or a few drops).[9]

  • Reaction: Heat the mixture to reflux (around 110-115°C) for 2-4 hours. Evolution of CO₂ gas should be observed.[7] Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine and precipitate the product.[7] The pH should be ~2-3.

    • Stir for 30 minutes until a solid precipitate forms.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.[10]

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[7]

Troubleshooting Guide: Knoevenagel Condensation
Question/Issue Probable Cause(s) Recommended Solution(s)
My reaction is slow or incomplete, with significant starting aldehyde remaining. 1. Catalyst Inactivity: The piperidine or pyridine may be old or impure. The catalyst is crucial for deprotonating the malonic acid to form the nucleophilic enolate.[6][11] 2. Presence of Water: The condensation produces water. If not driven off, water can shift the equilibrium back towards the reactants.[11][12] 3. Insufficient Temperature: The decarboxylation step requires sufficient thermal energy.[12]1. Use Fresh Reagents: Use freshly opened or distilled pyridine and piperidine.[9] 2. Water Removal: Ensure the reaction is run at a sufficient reflux temperature to drive off the water formed. For very sensitive reactions, a Dean-Stark trap could be used with a solvent like toluene, though pyridine typically serves as both solvent and base.[12] 3. Temperature Control: Ensure a steady reflux is maintained.
The yield is low, and the product is difficult to purify. 1. Side Reactions: At high temperatures or with prolonged reaction times, Michael addition of a second malonate enolate to the α,β-unsaturated product can occur.[11] 2. Incomplete Decarboxylation: If the temperature is too low or the reaction time too short, the intermediate dicarboxylic acid may not fully decarboxylate.1. Reaction Monitoring: Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed to minimize byproduct formation.[10] 2. Stoichiometry Control: Use only a slight excess of malonic acid (1.1-1.2 eq). A large excess can favor side reactions.[10] 3. Ensure Reflux: Confirm that the reaction is heated sufficiently to promote decarboxylation.
Can I use a different catalyst system? Yes, various catalysts have been developed for the Knoevenagel condensation.[9]While pyridine/piperidine is classic for the Doebner modification, other systems like ammonium acetate can also be effective.[12] For greener approaches, solvent-free conditions or using water as a solvent with specific catalysts have been reported for similar reactions.[13][14] However, for this specific substrate, the pyridine/piperidine system is well-established.

General FAQs

Q1: How can I confirm the identity and purity of my final product? A1: Standard analytical techniques are essential.

  • ¹H NMR Spectroscopy: Will confirm the structure, showing characteristic peaks for the vinyl protons (with a large coupling constant, J ≈ 16 Hz, indicating the trans or 'E' configuration), aromatic protons, the benzylic CH₂ group, and the carboxylic acid proton.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (272.28 g/mol ).[15]

  • Melting Point: A sharp melting point range indicates high purity.

  • Purity: Can be assessed by HPLC or by the absence of impurity signals in the NMR spectrum. A purity of >95% is generally considered good for research purposes.[15]

Q2: The final product is slightly colored. How can I decolorize it? A2: A slight yellow or tan color is common. During recrystallization, you can add a small amount of activated charcoal to the hot solution, let it sit for a few minutes, and then perform a hot filtration to remove the charcoal and colored impurities before allowing the solution to cool and crystallize.[8]

Q3: What are the best storage conditions for the final product? A3: The compound is a solid carboxylic acid. It should be stored at room temperature in a well-sealed container, protected from light and moisture.[15]

Troubleshooting Logic Diagram

G Start Low Yield or Impure Product StepCheck Which Step is Problematic? (Analyze by TLC/NMR) Start->StepCheck W_Path Step 1: Williamson Ether Synthesis StepCheck->W_Path Intermediate Synthesis Issue K_Path Step 2: Knoevenagel Condensation StepCheck->K_Path Final Step Issue W_Q1 Incomplete Reaction? W_Path->W_Q1 W_A1_Base Check Base: Anhydrous & Sufficiently Strong? W_Q1->W_A1_Base Yes W_A1_Cond Check Conditions: Anhydrous Solvent? Temp/Time Sufficient? W_Q1->W_A1_Cond Yes End Optimize & Repeat W_A1_Base->End W_A1_Cond->End K_Q1 Incomplete Reaction? K_Path->K_Q1 K_A1_Cat Check Catalyst: Pyridine/Piperidine Fresh? K_Q1->K_A1_Cat Yes K_A1_Cond Check Conditions: Sufficient Reflux for H₂O Removal & Decarboxylation? K_Q1->K_A1_Cond Yes K_A1_Cat->End K_A1_Cond->End

Caption: Logic diagram for troubleshooting low yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Alfa Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Chemistry Research Journal.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • Semantic Scholar.
  • BenchChem. (2025).
  • TailoredRead. (2025).
  • PMC. 2-Acetylphenyl (2E)-3-(4-fluorophenyl)
  • Francis Academic Press.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • University of Missouri-St. Louis. The Williamson Ether Synthesis.
  • Thiemann, T. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum.
  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate.
  • Organic & Biomolecular Chemistry. (2024).
  • Francis Academic Press. (2025).
  • S
  • Merck. (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid.

Sources

Optimizing reaction conditions for fluorobenzyl oxy phenyl acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists who are optimizing the two-step synthesis of fluorobenzyloxy phenyl acrylic acid (also known as fluorobenzyloxy cinnamic acid).

Process Architecture & Reaction Logic

The synthesis of this target molecule relies on a highly controlled two-step sequence: a Williamson etherification (O-alkylation) to build the core ether linkage, followed by a Knoevenagel-Doebner condensation to construct the acrylic acid moiety.

SynthesisWorkflow cluster_0 Phase 1: Williamson Etherification cluster_1 Phase 2: Knoevenagel-Doebner Condensation SM1 Hydroxybenzaldehyde Rxn1 Base / Solvent (SN2 Pathway) SM1->Rxn1 SM2 Fluorobenzyl Halide SM2->Rxn1 Int1 Fluorobenzyloxy- benzaldehyde Rxn1->Int1 Rxn2 Organocatalyst (-H2O, -CO2) Int1->Rxn2 SM3 Malonic Acid SM3->Rxn2 Prod (E)-Fluorobenzyloxy Phenyl Acrylic Acid Rxn2->Prod

Two-step synthesis workflow for fluorobenzyloxy phenyl acrylic acid.

Module 1: O-Alkylation (Etherification) Troubleshooting

Frequently Asked Questions

Q: I am observing significant amounts of unreacted hydroxybenzaldehyde despite using an excess of fluorobenzyl halide. How can I drive the reaction to completion? A: This is typically a solvation and deprotonation issue. The Williamson ether synthesis requires the complete deprotonation of the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion. If you are using a protic solvent (like ethanol), the phenoxide becomes heavily solvated via hydrogen bonding, drastically reducing its nucleophilicity. Optimization: Switch to a polar aprotic solvent like DMF or DMSO. These solvents selectively solvate the cation (e.g., K⁺ from K₂CO₃), leaving a "naked" and highly reactive phenoxide anion that accelerates the Sₙ2 attack on the fluorobenzyl halide (1)[1].

Q: My product is contaminated with C-alkylated byproducts. How do I exclusively favor O-alkylation? A: Phenoxide anions are ambient nucleophiles, meaning they can attack from the oxygen (O-alkylation) or the aromatic ring (C-alkylation). To favor O-alkylation, avoid strong bases like Sodium Hydride (NaH) which can sometimes promote side reactions or degradation, and instead use anhydrous Potassium Carbonate (K₂CO₃) (1)[1]. The combination of K₂CO₃ and DMF at 70°C provides the optimal thermodynamic control to exclusively yield the O-alkylated ether (2)[2].

Self-Validating Protocol: Optimized O-Alkylation

Objective: Synthesis of 4-(fluorobenzyloxy)benzaldehyde.

  • Deprotonation: Charge a dry round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF (0.5 M). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition to a distinct yellow/orange color, visually confirming the successful generation of the phenoxide anion.

  • Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 70°C and stir for 4–6 hours (3)[3].

  • Quench & Isolate: Cool the mixture to room temperature and pour it vigorously into ice water (3x the reaction volume).

    • Validation Checkpoint: The target ether is highly hydrophobic. It will immediately crash out of the aqueous phase as a precipitable solid, validating the conversion and bypassing the need for complex column chromatography (1)[1].

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure aldehyde intermediate.

Module 2: Knoevenagel-Doebner Condensation Troubleshooting

TroubleshootingLogic Issue Low Yield in Condensation Step Q1 Is CO2 evolution observed? Issue->Q1 A1_No Stalled at Diacid Intermediate Q1->A1_No No A1_Yes Check Isomeric Purity Q1->A1_Yes Yes Sol1 Increase Temp >100°C to force decarboxylation A1_No->Sol1 Byp1 High Z-Isomer Content A1_Yes->Byp1 Sol2 Switch to Morpholine/Toluene or TBAB/Water system Byp1->Sol2

Troubleshooting logic tree for resolving Knoevenagel condensation failures.

Frequently Asked Questions

Q: The condensation of my fluorobenzyloxybenzaldehyde with malonic acid is stalling at the diacid intermediate. Why isn't it forming the final acrylic acid? A: The Knoevenagel-Doebner modification proceeds via a p-hydroxycinnamic diacid intermediate, which must undergo decarboxylation to form the final α,β-unsaturated acid. If the thermal energy is insufficient, the reaction stalls (4)[4]. Optimization: Ensure the reaction temperature exceeds 100°C. The anti-elimination of CO₂ requires significant activation energy to proceed efficiently.

Q: The traditional protocol uses pyridine and piperidine, which are toxic and difficult to remove. Are there scalable, green alternatives that maintain high (E)-isomer selectivity? A: Yes. While pyridine (solvent) and piperidine (catalyst) are classical reagents, they pose significant toxicity and scale-up challenges. Recent process optimizations have demonstrated that replacing these with Toluene (solvent) and Morpholine (organocatalyst) provides a highly scalable, pyridine-free route (4)[4]. Alternatively, running the reaction in water using Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst under basic conditions provides excellent yields and strict (E)-stereoselectivity (5)[5].

Self-Validating Protocol: Pyridine-Free Condensation

Objective: Synthesis of (E)-4-(fluorobenzyloxy)phenyl acrylic acid.

  • Reagent Assembly: Combine 4-(fluorobenzyloxy)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in toluene (0.3 M).

  • Catalysis: Add morpholine (0.2 eq) as the organocatalyst (4)[4].

  • Condensation & Decarboxylation: Equip the flask with a Dean-Stark trap and reflux at 110°C for 4–6 hours.

    • Validation Checkpoint 1 (Condensation): Water will begin collecting in the Dean-Stark trap. The stoichiometric volume of water collected validates that the initial condensation phase is complete.

    • Validation Checkpoint 2 (Decarboxylation): Continuous evolution of CO₂ gas (bubbling) will be observed. The cessation of bubbling indicates the complete conversion of the diacid intermediate to the final cinnamic acid.

  • Isolation: Cool to room temperature. Wash the organic layer with dilute HCl (1M) to remove the morpholine catalyst, concentrate under vacuum, and recrystallize the crude solid from ethanol.

Quantitative Data & Optimization Summary

To facilitate rapid decision-making, the following table summarizes the causal effects of varying reaction conditions across both synthesis steps:

Reaction StepParameterSub-Optimal ConditionOptimized ConditionCausality & Experimental Effect
O-Alkylation SolventEthanol (Protic)DMF (Aprotic) Protic solvents hydrogen-bond with the phenoxide, reducing nucleophilicity. DMF leaves a "naked" anion, accelerating Sₙ2 kinetics.
O-Alkylation BaseNaOH / NaHK₂CO₃ Strong bases can cause aldehyde degradation or Cannizzaro side-reactions. K₂CO₃ provides ideal pKa for clean deprotonation.
Condensation CatalystPiperidineMorpholine Morpholine reduces toxicity profiles for late-stage clinical supplies while maintaining high catalytic turnover for the Doebner modification.
Condensation SolventPyridineToluene Toluene enables the azeotropic removal of water via a Dean-Stark trap, driving the condensation equilibrium forward.

References

  • Title: Preventing side reactions in the etherification of 4-hydroxybenzaldehyde Source: BenchChem URL: 1

  • Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives Source: NIH / PMC URL: 2

  • Title: Evolution of a 4-Benzyloxy-benzylamino Chemotype Source: NIH / PMC URL: 3

  • Title: Toward a Scalable Synthesis and Process for EMA401, Part II Source: ResearchGate URL: 4

  • Title: Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids Source: SCIRP URL: 5

Sources

Technical Support Center: Troubleshooting & Purification Guide for (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the isolation and purification of substituted cinnamic acid derivatives. The target compound, (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid , is a highly functionalized intermediate commonly utilized in drug discovery.

Its synthesis typically relies on a two-step sequence: an initial Williamson etherification of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide, followed by a Knoevenagel-Doebner condensation with malonic acid. While this route is robust, it generates a complex matrix of kinetic byproducts, unreacted starting materials, and residual catalysts.

This guide provides field-proven, mechanistically grounded strategies to isolate the pure (E)-isomer with high chemical and stereomeric fidelity.

Mechanistic Overview & Impurity Origins

To effectively troubleshoot a purification workflow, we must first understand the causality of impurity formation. The reaction pathway introduces specific contaminants at each stage. Understanding the distinct physicochemical properties of these molecules—specifically their pKa values and thermodynamic stabilities—dictates our orthogonal purification strategy.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Knoevenagel Condensation SM1 4-Hydroxybenzaldehyde (Impurity Risk) Int 4-(2-Fluorobenzyloxy)benzaldehyde (Intermediate Impurity) SM1->Int K2CO3, DMF SM2 2-Fluorobenzyl bromide (Genotoxic Impurity) SM2->Int Prod (2E)-Target Acid (API/Intermediate) Int->Prod Piperidine, Heat Z_Iso (2Z)-Isomer (Byproduct) Int->Z_Iso Kinetic Trapping SM3 Malonic Acid (Excess Reagent) SM3->Prod

Figure 1: Synthesis workflow and points of impurity introduction.

Impurity Profile Matrix

We exploit the differences in acidity and solubility to separate the target from the crude matrix. The target (2E)-acrylic acid has a pKa of ~4.44[1], meaning it can be selectively ionized.

Impurity / ComponentSourcePhysicochemical Trait for Separation
2-Fluorobenzyl bromide Unreacted SM (Step 1)Neutral, highly lipophilic. Remains in the organic phase during basic extraction.
4-Hydroxybenzaldehyde Unreacted SM (Step 1)Weakly acidic (pKa ~7.61)[2]. Remains mostly un-ionized at pH 8.
Malonic Acid Excess Reagent (Step 2)Highly water-soluble, di-acidic (pKa1 ~2.8). Washed out in cold aqueous filtrates.
(2Z)-Isomer Kinetic Byproduct (Step 2)Sterically hindered, lower melting point (~58°C vs >130°C for E-isomer)[3]. Removed via recrystallization.
Piperidine Catalyst (Step 2)Basic (pKa ~11). Forms highly water-soluble hydrochloride salts at low pH[4].

Troubleshooting FAQs

Q: Why is my crude product precipitating as a sticky oil instead of a crystalline solid upon acidification? A: This phenomenon, known as "oiling out," occurs when the target acid co-precipitates with low-melting impurities (like the (Z)-isomer or residual 2-fluorobenzyl bromide) at a temperature above the mixture's depressed melting point. Solution: Do not attempt to crystallize directly from the crude reaction mixture. Perform the Acid-Base Extraction (SOP 1) to remove lipophilic impurities, and ensure the final acidification step is performed strictly at 0–5°C to force a rigid crystal lattice formation.

Q: How do I ensure the complete removal of 2-fluorobenzyl bromide? A: 2-Fluorobenzyl bromide is a highly reactive alkylating agent and a Potential Genotoxic Impurity (PGI). Because it is a neutral molecule, it will not dissolve in mildly basic aqueous solutions. By extracting the crude mixture with saturated aqueous sodium bicarbonate (pH ~8), the target carboxylic acid moves into the aqueous phase as a sodium salt, leaving the PGI trapped in the organic phase, which is then discarded.

Q: My NMR shows ~10-15% of the (Z)-isomer. How do I enrich the (E)-isomer? A: The Knoevenagel condensation can kinetically trap a fraction of the product in the cis (Z) configuration. However, the trans (E) isomer is thermodynamically favored and packs much more efficiently into a crystal lattice due to its planar geometry[3]. Recrystallization from an ethanol/water matrix (SOP 2) will selectively precipitate the (E)-isomer, leaving the more soluble (Z)-isomer in the mother liquor.

Standard Operating Procedures (SOPs)

SOP 1: Orthogonal Acid-Base Extraction

This protocol is a self-validating system: if the pH is controlled accurately, the phase separation guarantees the removal of neutral and weakly acidic impurities (like 4-hydroxybenzaldehyde, pKa 7.61) from the strongly acidic target (pKa 4.44).

G Crude Crude Mixture in EtOAc (Target + Impurities) Ext1 Extract with aq. NaHCO3 (pH ~8) Crude->Ext1 Org1 Organic Phase (Discard) Contains Benzyl Bromide & Aldehydes Ext1->Org1 Neutral/Weakly Acidic Aq1 Aqueous Phase Contains Target Sodium Salt Ext1->Aq1 Strongly Acidic Acidify Acidify with conc. HCl to pH ~2 at 0-5°C Aq1->Acidify Precip Precipitation of Target Acid Acidify->Precip Filter Vacuum Filtration & Cold Water Wash Precip->Filter Pure Purified (2E)-Acid (Water-soluble impurities removed) Filter->Pure

Figure 2: Workflow for the orthogonal acid-base extraction protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous

    
     (pH ~8). Shake vigorously and vent carefully (CO2 evolution will occur if residual malonic acid is present).
    
  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a highly soluble sodium carboxylate salt.

  • Organic Discard: Drain the aqueous layer into an Erlenmeyer flask. Discard the EtOAc layer (this removes 2-fluorobenzyl bromide and unreacted aldehydes).

  • Polishing Wash: Wash the aqueous layer once more with fresh EtOAc (0.5x volume) to remove trace lipophilic organics. Discard the EtOAc.

  • Acidification: Place the aqueous flask in an ice-water bath and cool to 0–5°C. While stirring vigorously, add concentrated HCl dropwise until the pH reaches ~2. A thick white/off-white precipitate will form.

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove residual malonic acid and piperidine hydrochloride salts[4].

  • Drying: Dry the solid under a high vacuum at 40°C overnight.

SOP 2: Thermodynamic Recrystallization (E/Z Separation)

To polish the stereochemical purity and remove trace (Z)-isomer contamination.

Step-by-Step Methodology:

  • Suspension: Place the dried solid from SOP 1 into a round-bottom flask. Add a minimal amount of absolute ethanol and heat to a gentle reflux until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining reflux, add deionized water dropwise until a slight, persistent turbidity is observed (the cloud point).

  • Clarification: Add 1-2 drops of ethanol just until the solution turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality note: Rapid cooling traps impurities in the lattice; slow cooling allows the thermodynamically favored (E)-isomer to pack perfectly.

  • Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) for 2 hours to maximize yield.

  • Isolation: Filter the pure (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid crystals, wash with a minimal amount of ice-cold 1:1 ethanol/water, and dry under vacuum.

References

  • Wikipedia Contributors. "4-Hydroxybenzaldehyde". Wikipedia, The Free Encyclopedia. [Link]

  • Vedantu. "Cinnamic Acid Formula - Properties, Preparation, Uses and FAQs". Vedantu. [Link]

  • Brainly Community. "Cinnamic acid has a melting point of either 58 degrees Celsius or 133 degrees Celsius." Brainly. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the oral bioavailability of this compound. Given its structural features, specifically the carboxylic acid moiety and aromatic rings, this molecule is likely to exhibit poor aqueous solubility, a common hurdle in drug development. This guide offers a structured, problem-solving approach to systematically enhance its bioavailability, from initial characterization to advanced formulation strategies and preclinical evaluation.

Section 1: Initial Compound Characterization & Troubleshooting

A thorough understanding of the physicochemical properties of this compound is the foundation for any successful bioavailability enhancement strategy.

FAQ 1: We have synthesized this compound, but are unsure of its basic properties. Where do we start?

Your first step is to perform a comprehensive solid-state characterization. This will inform your formulation strategy and help you anticipate potential challenges.

Troubleshooting Guide: Initial Characterization

Problem Potential Cause Recommended Action
Inconsistent melting point Impurities or presence of multiple polymorphic forms.Purify the compound using recrystallization or chromatography. Perform differential scanning calorimetry (DSC) to identify multiple melting events, which may indicate polymorphism.
Low aqueous solubility The compound is a weak acid with a hydrophobic structure.Quantify solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile. This is crucial for predicting its behavior in the gastrointestinal tract.
Poor powder flow Unfavorable particle size, shape, or electrostatic charges.Characterize particle size distribution using laser diffraction. Use scanning electron microscopy (SEM) to visualize particle morphology. Consider micronization to improve flow and dissolution, but be mindful of potential amorphization.[1][2]

Section 2: Strategies for Bioavailability Enhancement

Once you have a baseline understanding of your compound, you can explore various formulation strategies to improve its bioavailability.

FAQ 2: What are the most promising strategies to enhance the bioavailability of an acidic compound like this compound?

For a compound with a carboxylic acid group, the most common and effective approaches are salt formation, co-crystallization, and nanoformulation.[1][3][4]

Salt Formation

Expertise & Experience: Salt formation is often the first-line approach for ionizable compounds.[5] By converting the weakly acidic carboxylic acid to a more soluble salt, you can significantly increase the dissolution rate.[6][7][8] The success of salt formation depends on the pKa difference between the drug and the counterion.[6][9]

Troubleshooting Guide: Salt Formation

Problem Potential Cause Recommended Action
Salt does not form The pKa difference between the drug and the counterion is too small (generally, a ∆pKa > 2-3 is required).[6][9]Screen a variety of counterions with higher pKa values (e.g., sodium, potassium, calcium, tromethamine).
Salt is unstable and reverts to the free acid The salt may be hygroscopic or unstable at certain pH conditions.Store the salt under controlled humidity. Evaluate the salt's stability in biorelevant media. Consider a more stable salt form.
Precipitation of the free acid in the stomach The low pH of the stomach can cause the salt to convert back to the less soluble free acid form.Consider enteric-coated formulations to bypass the stomach and release the drug in the higher pH environment of the small intestine.

Experimental Protocol: Salt Screening

  • Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).

  • Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in the same solvent.

  • Stir the mixture at room temperature for a set period.

  • Isolate the resulting solid by filtration or evaporation.

  • Characterize the solid using techniques like Powder X-ray Diffraction (PXRD), DSC, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm salt formation.

Co-crystallization

Expertise & Experience: Co-crystals are multi-component crystals where the drug and a co-former are held together by non-covalent bonds.[9][10] This can improve solubility and dissolution without altering the chemical structure of the active pharmaceutical ingredient (API). Carboxylic acids are excellent candidates for forming co-crystals with various co-formers.[11][12][13]

Troubleshooting Guide: Co-crystallization

Problem Potential Cause Recommended Action
Co-crystal formation is unsuccessful Incompatible hydrogen bonding between the drug and the co-former.Screen a library of pharmaceutically acceptable co-formers with complementary functional groups (e.g., amides, pyridines).[11]
Co-crystal has poor physical stability Weak interactions between the drug and co-former.Evaluate the thermal and mechanical stability of the co-crystal. Consider co-formers that can form more robust hydrogen bonds.
Dissolution rate is not significantly improved The chosen co-former does not sufficiently disrupt the crystal lattice of the drug.Experiment with different co-formers and stoichiometric ratios.

Experimental Protocol: Co-crystal Screening (Slurry Method)

  • Add an excess of this compound and the chosen co-former to a small amount of a suitable solvent.

  • Stir the slurry at a constant temperature for 24-48 hours.

  • Filter the solid and allow it to air dry.

  • Analyze the solid using PXRD to identify any new crystalline phases, indicating co-crystal formation.

Nanoformulation

Expertise & Experience: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][14][15][16] Nanosuspensions are a common and effective nanoformulation strategy for poorly soluble drugs.[2]

Troubleshooting Guide: Nanoformulation

Problem Potential Cause Recommended Action
Particle size is not in the desired range Inefficient milling or homogenization process.Optimize process parameters such as milling time, bead size (for media milling), or pressure (for high-pressure homogenization).
Nanosuspension is unstable and particles aggregate Insufficient stabilization.Screen different types and concentrations of stabilizers (surfactants and polymers).
Ostwald ripening (crystal growth) occurs The amorphous nanoparticles are crystallizing over time.Select a stabilizer that also inhibits crystallization. Store the nanosuspension at a lower temperature.

Experimental Protocol: Nanosuspension Preparation (Media Milling)

  • Prepare a suspension of this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).

  • Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the suspension.

  • Mill the suspension for a specified time until the desired particle size is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the particle size and stability of the nanosuspension.

Section 3: In Vitro and In Vivo Evaluation

After developing a promising formulation, the next step is to evaluate its performance in vitro and in vivo.

FAQ 3: How can we predict the in vivo performance of our formulation before moving to animal studies?

In vitro dissolution and permeability assays are valuable tools for predicting in vivo behavior.

Troubleshooting Guide: In Vitro & In Vivo Studies

Problem Potential Cause Recommended Action
Poor in vitro-in vivo correlation (IVIVC) The in vitro test conditions do not accurately reflect the in vivo environment.Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[17]
High inter-subject variability in animal studies Inconsistent dosing, stress, or physiological differences in the animals.Ensure accurate and consistent administration of the formulation. Acclimatize animals to the experimental procedures to reduce stress.[18]
Low oral bioavailability despite improved dissolution Poor membrane permeability or significant first-pass metabolism.Conduct in vitro permeability studies using Caco-2 cell monolayers.[19][20] Investigate potential metabolic pathways of the compound.

Experimental Workflow: Bioavailability Assessment

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Salt Formation Salt Formation Co-crystallization Co-crystallization Nanoformulation Nanoformulation Dissolution Testing Dissolution Testing Nanoformulation->Dissolution Testing Optimized Formulation Permeability Assay (e.g., Caco-2) Permeability Assay (e.g., Caco-2) Pharmacokinetic Study (e.g., in rats) Pharmacokinetic Study (e.g., in rats) Permeability Assay (e.g., Caco-2)->Pharmacokinetic Study (e.g., in rats) Promising Candidate Data Analysis (AUC, Cmax, Tmax) Data Analysis (AUC, Cmax, Tmax) Bioavailability Assessment Bioavailability Assessment Data Analysis (AUC, Cmax, Tmax)->Bioavailability Assessment

Sources

Validation & Comparative

Structure-activity relationship (SAR) of (2e)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid , a rigid lipophilic pharmacophore widely utilized in metabolic disease research (Type 2 Diabetes, Dyslipidemia).

Common Class: 4-Alkoxycinnamic Acid Derivative Primary Applications: PPAR Agonism (


/

), GPR40 (FFAR1) Modulation, Aldose Reductase Inhibition CAS Registry Number: 423754-20-5

Executive Summary

This compound (hereafter referred to as 2F-BCA ) represents a critical optimization intermediate in the design of insulin sensitizers and lipid-lowering agents. It functions as a rigidified analog of the phenylpropanoic acid class (e.g., Farglitazar precursors).

Unlike its saturated counterparts, the acrylic acid tail in 2F-BCA introduces conformational constraints that alter receptor subtype selectivity, often favoring PPAR


 or GPR40 over pure PPAR

activity. The inclusion of the 2-fluorobenzyl moiety is a strategic medicinal chemistry modification designed to block metabolic oxidation at the benzylic position while enhancing lipophilic contact within the ligand-binding domain (LBD).
Key Performance Indicators (KPIs)
Feature2F-BCA (Acrylic Acid)Saturated Analog (Propanoic Acid)Unsubstituted Analog (No F)
Conformation Rigid (Planar)Flexible (Rotatable)Rigid
Metabolic Stability High (Blocked Benzylic Site)ModerateLow (Benzylic Oxidation)
Primary Target PPAR

/GPR40
PPAR

(High Potency)
PPAR (General)
Lipophilicity (cLogP) ~4.2~4.0~3.8

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2F-BCA is governed by three distinct pharmacophoric regions.

Region A: The Acidic Head Group (Acrylic Acid)
  • Function: Ionic interaction with the receptor's hydrophilic pocket (e.g., Tyr473 in PPAR

    
     or Arg residues in GPR40).
    
  • The Double Bond Effect: The (2E)-alkene linker restricts the carboxylate group into a specific planar orientation relative to the central phenyl ring. This rigidity reduces the entropic penalty of binding but imposes strict steric requirements.

    • Insight: Saturated analogs (propanoic acids) are often "pan-agonists" because they can adopt multiple conformations. The rigid acrylic acid tends to be more selective.

Region B: The Central Core (Phenyl Ether)
  • Function: Provides the necessary spacer length (approx. 10-12 Å) between the acidic head and the hydrophobic tail.

  • Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor and introduces a "kink" that mimics the geometry of fatty acids (the natural ligands of PPARs/GPR40).

Region C: The Hydrophobic Tail (2-Fluorobenzyl)
  • Function: Occupies the large hydrophobic pocket of the nuclear receptor.

  • The "Ortho-Fluoro" Effect:

    • Metabolic Blocking: The benzylic position is prone to cytochrome P450 oxidation. The electron-withdrawing fluorine atom deactivates this site and sterically hinders oxidative enzymes.

    • Conformational Lock: The ortho-substituent creates a steric clash with the ether oxygen, forcing the benzyl ring to twist out of plane. This "twisted" conformation is often critical for filling the LBD deeply without colliding with Helix 12 of the nuclear receptor.

Visualization: SAR Logic Map

SAR_Analysis Compound This compound Head Acrylic Acid Head (Ionic Binding) Compound->Head Linker Phenyl Ether Core (Spacer & H-Bond) Compound->Linker Tail 2-Fluorobenzyl Tail (Hydrophobic Pocket) Compound->Tail Effect1 Rigidity vs. Propanoic Acid (Selectivity) Head->Effect1 Double Bond Effect2 Metabolic Stability (Blocks P450) Tail->Effect2 2-Fluoro Effect3 Twisted Conformation (LBD Fit) Tail->Effect3 Ortho-Sterics

Caption: Functional decomposition of 2F-BCA showing how specific structural motifs drive biological selectivity and stability.

Comparative Performance Guide

This section compares 2F-BCA against standard alternatives in the context of drug discovery workflows.

Scenario A: PPAR Agonist Screening

Objective: Identify potent insulin sensitizers.

Compound ClassRepresentative StructurePotency (

)
Selectivity ProfileNotes
2F-BCA (Subject) Acrylic Acid Tail0.5 - 5

M
PPAR

>

Partial agonist profile; lower risk of weight gain side effects compared to full agonists.
Saturated Analog Propanoic Acid Tail10 - 100 nMPPAR

(Full)
High potency but high risk of edema/weight gain (TZD-like side effects).
Fibrate Standard Fenofibrate~20

M
PPAR

Weak agonist; requires high doses.

Expert Insight: Use 2F-BCA when seeking SPPARMs (Selective Peroxisome Proliferator-Activated Receptor Modulators). Its rigidity prevents the "full activation" conformation of Helix 12, potentially decoupling insulin sensitization from adipogenesis.

Scenario B: GPR40 (FFAR1) Activation

Objective: Stimulate glucose-dependent insulin secretion.

  • Mechanism: GPR40 agonists bind to a transmembrane site distinct from PPARs.

  • Performance: 2F-BCA shows moderate activity as a GPR40 agonist. The carboxylic acid anchors the molecule, while the 2-fluorobenzyl group penetrates the lipid-facing pocket.

  • Advantage: Unlike TZD drugs, GPR40 agonists do not cause hypoglycemia. 2F-BCA serves as a valuable "dual-active" scaffold lead.

Experimental Protocols

To validate the activity of 2F-BCA, the following protocols are recommended. These are self-validating systems using positive controls.

Protocol 1: Synthesis via Knoevenagel Condensation

A robust method to generate the (E)-isomer exclusively.

Reagents:

  • 4-[(2-fluorobenzyl)oxy]benzaldehyde (Intermediate A)

  • Malonic acid[1]

  • Piperidine (Catalyst)

  • Pyridine (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Intermediate A and 2.0 eq of Malonic acid in Pyridine (5 mL/mmol).

  • Catalysis: Add 0.1 eq of Piperidine.

  • Reflux: Heat to 100°C for 4–6 hours. Validation: Monitor TLC for disappearance of aldehyde.

  • Decarboxylation: The reaction naturally undergoes decarboxylation to form the acrylic acid.

  • Workup: Pour reaction mixture into ice-cold 2M HCl. The product will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water to ensure removal of the cis-isomer (though Knoevenagel heavily favors trans).

Protocol 2: PPAR Reporter Gene Assay

Quantifies transcriptional activation.

System: HEK293T cells co-transfected with:

  • PPRE-Luc: Luciferase reporter plasmid with PPAR Response Elements.

  • PPAR

    
    -Expression Vector:  Constitutive expression of the receptor.
    

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in 96-well plates.

  • Transfection: Use Lipofectamine to introduce plasmids. Incubate 24h.

  • Treatment: Treat cells with:

    • Vehicle (DMSO) - Negative Control

    • Rosiglitazone (1

      
      M) - Positive Control
      
    • 2F-BCA (Titration: 0.1

      
      M to 50 
      
      
      
      M)
  • Readout: Lyse cells after 24h and measure Luminescence.

  • Data Analysis: Plot Dose-Response curve. Calculate Fold Activation relative to DMSO.

Visualization: PPAR Activation Pathway

PPAR_Pathway Ligand 2F-BCA (Ligand) Receptor PPAR Gamma (Cytosol/Nucleus) Ligand->Receptor Binding Complex PPAR-RXR Heterodimer Receptor->Complex Dimerization RXR RXR Alpha RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds DNA Transcription Transcription of Target Genes (GLUT4, Adiponectin) DNA->Transcription Recruits Co-activators Outcome Insulin Sensitization Transcription->Outcome

Caption: Mechanism of Action for PPAR agonism leading to metabolic regulation.

References

  • Evaluation of Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents. MDPI Molecules. (2014). Discusses the 4-alkoxycinnamic acid scaffold.

  • SAR-oriented discovery of PPAR pan-agonists. Bioorganic & Medicinal Chemistry Letters. (2008). Details the transition from propanoic to acrylic acid tails in PPAR ligands.

  • Activation of GPR40 as a Therapeutic Target for Type 2 Diabetes. Diabetes Care. (2013). Reviews the structural requirements for FFAR1/GPR40 agonists, including the phenylalkanoic acid motif.

  • Cinnamic Acid Derivatives: Mechanisms for Prevention of Diabetes. Nutrients. (2017).[2] Comprehensive review of the metabolic effects of cinnamates.

  • Product Specification: (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid. Sigma-Aldrich. Confirmation of chemical identity and availability.[2][3]

Sources

Comparative Molecular Docking Guide: Fluorobenzyl Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: EGFR Kinase Inhibition for Anti-Cancer Drug Development

Executive Summary & Rationale

In the landscape of drug discovery, the cinnamic acid scaffold remains a privileged structure due to its


-unsaturated carbonyl moiety, which serves as a versatile Michael acceptor for covalent interactions with cysteine residues in enzyme active sites. However, the metabolic instability and moderate lipophilicity of the parent compound often limit its clinical utility.

This guide analyzes the strategic incorporation of fluorobenzyl groups onto the cinnamic acid backbone. Fluorine substitution—specifically at the para position of the benzyl ring—often enhances metabolic stability (blocking P450 oxidation) and improves binding affinity through non-covalent interactions (C-F···H-N and C-F···C=O orthogonal dipolar interactions).

Objective: This guide objectively compares the molecular docking performance of 4-fluorobenzyl cinnamic acid derivatives against non-fluorinated analogs and the standard care drug Gefitinib , specifically targeting the Epidermal Growth Factor Receptor (EGFR) , a critical target in non-small cell lung cancer (NSCLC).

Experimental Methodology (Self-Validating Protocol)

To ensure Trustworthiness and reproducibility, the following protocol utilizes a validated workflow standard in computational medicinal chemistry (AutoDock Vina / Schrödinger Glide equivalent).

Workflow Visualization

The following diagram outlines the critical path for validating these docking simulations, ensuring that the in silico predictions align with physical constraints.

DockingWorkflow Start Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (Lamarckian GA / Vina) Start->Docking ProteinPrep Protein Preparation (EGFR PDB: 1M17) Remove H2O, Add Polar H GridGen Grid Generation (Center: x=22.0, y=0.5, z=53.0) Box: 20x20x20 Å ProteinPrep->GridGen Validation Validation Step Re-dock Co-crystallized Ligand (Acceptance: RMSD < 2.0 Å) GridGen->Validation Validation->Docking If Validated Analysis Interaction Profiling (H-Bonds, Pi-Pi, Halogen Bonds) Docking->Analysis

Figure 1: Validated molecular docking workflow ensuring structural integrity and RMSD compliance.

Detailed Protocol Steps
  • Ligand Preparation:

    • Structures of Cinnamic Acid (CA) , 4-Fluorocinnamic Acid (4-FCA) , and 4-Trifluoromethylcinnamic Acid (4-TFCA) were drawn.

    • Causality: Geometry optimization was performed using DFT (B3LYP/6-31G*) to ensure the fluorine atom's electronic effects on the conjugated system were accurately modeled before docking [1].

  • Protein Preparation:

    • Target: EGFR Kinase Domain (PDB ID: 1M17 ).[1]

    • Processing: Water molecules were removed to prevent artificial steric clashes. Kollman charges were added to simulate the electrostatic environment of the active site.

  • Validation (The "Trust" Step):

    • The co-crystallized inhibitor (Erlotinib) was extracted and re-docked.

    • Criteria: The protocol was considered valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose was < 1.5 Å .

Comparative Performance Analysis

The following data synthesizes findings from comparative studies on fluorinated cinnamic acid derivatives acting on EGFR and related kinase targets [2][3][4].

Table 1: Binding Energy & Interaction Profile

Comparison of Fluorinated Derivatives vs. Standard Inhibitor (Gefitinib)

Compound IDStructure DescriptionBinding Energy (

G, kcal/mol)
Inhibition Constant (

,

M)
Key Interactions (Active Site)
Standard Gefitinib (Ref) -9.20 0.02 Met793 (H-bond), Cys775 (H-bond)
CA-1 Unsubstituted Cinnamic Acid-6.1034.5Met793 (Weak H-bond)
FCA-2 2-Fluorocinnamic Acid-6.859.8Met793, Hydrophobic (Leu718)
FCA-4 4-Fluorocinnamic Acid -8.15 1.1 Met793 (H-bond), Lys745 (Halogen bond)
TFCA-4 4-Trifluoromethyl-CA-8.450.65Met793, Thr790 (Hydrophobic pocket)
Technical Interpretation of Results
  • The "Fluorine Scan" Effect:

    • Unsubstituted (CA-1) shows moderate binding (-6.10 kcal/mol). It lacks the lipophilic bulk to fully occupy the hydrophobic pocket of EGFR.

    • 4-Fluoro Derivative (FCA-4): The introduction of fluorine at the para position significantly improves binding (

      
       kcal/mol).
      
    • Mechanism: The fluorine atom acts as a weak hydrogen bond acceptor (C-F···H-N) with Lys745 . Furthermore, the electron-withdrawing nature of fluorine acidifies the

      
      -hydrogen of the alkene, strengthening the 
      
      
      
      stacking interaction with Phe723 [5].
  • Trifluoromethyl (TFCA-4) vs. Single Fluorine:

    • The

      
       group (TFCA-4) shows the highest affinity among derivatives (-8.45 kcal/mol).
      
    • Causality: The bulky

      
       group occupies the hydrophobic "gatekeeper" region (near Thr790) more effectively than a single fluorine atom, mimicking the chloro-fluoro-aniline moiety found in Gefitinib [1].
      

Mechanistic Pathway: EGFR Inhibition

To understand why these docking results translate to biological activity, we must visualize the downstream effects of inhibiting the EGFR phosphorylation cascade.

EGFR_Pathway Ligand 4-F-Cinnamic Acid EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Inhibits Binding Phos Autophosphorylation EGFR->Phos Blocked Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Promotes RAS RAS Activation Phos->RAS Downstream Signal RAF RAF / MEK / ERK RAS->RAF Prolif Cell Proliferation (Tumor Growth) RAF->Prolif Inhibited

Figure 2: Signal transduction pathway showing the point of intervention for Fluorobenzyl Cinnamic Acid derivatives.

Expert Recommendations

Based on the comparative docking data and physicochemical properties (LogP, pKa), the following optimization strategies are recommended for researchers:

  • Prioritize Para-Substitution: The 4-fluorobenzyl motif consistently outperforms ortho or meta substitutions in docking scores due to reduced steric clash with the hinge region of the kinase and optimal orientation for halogen bonding [1][5].

  • Hybridization Strategy: Combine the 4-fluorocinnamic acid scaffold with a piperazine tail (as seen in Gefitinib). Docking studies suggest this hybrid molecule could bridge the gap between the -8.15 kcal/mol of the derivative and the -9.20 kcal/mol of the clinical drug by capturing additional solvent-exposed interactions [2].

  • ADME Consideration: While 4-TFCA binds tighter, the

    
     group significantly increases lipophilicity (LogP > 4.0), potentially reducing solubility. The 4-FCA  (single fluorine) offers the best balance of binding affinity and drug-like properties (Lipinski compliance).
    

References

  • Jeyavijayan, S., et al. (2021). "Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid." Indian Journal of Pure & Applied Physics. Link

  • Ielo, L., et al. (2022). "Exploiting the 1-(4-fluorobenzyl)piperazine fragments for the development of novel tyrosinase and EGFR inhibitors." European Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). "A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development." BenchChem Technical Guides. Link

  • Al-Quds University. (2017).[2] "QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors." Al-Quds Research. Link

  • Tumilaar, S.G., et al. (2025).[3][4] "Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Derivatives." Biochemistry Research International.[4] Link

Sources

Reference standards for (2e)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Analytical Guide: Reference Standards for (2E)-3-(4-[(2-fluorobenzyl)oxy]phenyl)acrylic acid Analysis

Introduction

In the highly regulated landscape of pharmaceutical development, the accurate quantification of synthetic impurities is non-negotiable. The compound This compound (also referred to as (E)-4-(2-fluorobenzyloxy)cinnamic acid) is a critical related substance frequently encountered during the synthesis of fluorobenzyloxy-benzylamino active pharmaceutical ingredients (APIs), most notably the sodium channel blocker and MAO-B inhibitor, Ralfinamide[1].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% or 0.15% threshold (depending on the maximum daily dose) must be structurally identified, rigorously quantified, and toxicologically qualified[2]. To achieve this, analytical laboratories require highly pure, well-characterized reference standards. This guide objectively compares the sourcing strategies for these standards and provides self-validating experimental protocols for their qualification and routine use.

Mechanistic Origin of the Impurity

Understanding the causality behind an impurity's formation is the first step in developing a robust analytical control strategy. The synthesis of Ralfinamide relies heavily on the key intermediate 4-(2-fluorobenzyloxy)benzaldehyde. While the intended synthetic pathway involves the reductive amination of this aldehyde with L-alaninamide, the aldehyde is highly reactive. In the presence of trace acetyl impurities or malonic acid derivatives under basic conditions, it can undergo an unintended Knoevenagel condensation, yielding the this compound impurity.

SyntheticPathway A 4-Hydroxybenzaldehyde + 2-Fluorobenzyl chloride B 4-(2-Fluorobenzyloxy) benzaldehyde A->B O-alkylation C API Synthesis (e.g., Ralfinamide) B->C Reductive amination (Intended Pathway) D Impurity: (2E)-3-(4-[(2-fluorobenzyl)oxy] phenyl)acrylic acid B->D Side reaction: Knoevenagel condensation

Synthetic pathway showing the generation of the acrylic acid impurity.

Comparison of Reference Standard Alternatives

When establishing an analytical method, laboratories must select an appropriate tier of reference standard. The choice dictates the regulatory defensibility of the resulting data. Table 1 compares the three primary alternatives.

Table 1: Comparative Matrix of Reference Standard Sourcing Strategies

Standard CategoryPurity ConfidenceTraceabilityLead TimeCost ImpactBest Use Case
Pharmacopeial (Primary) Extremely High (>99.5%)Fully traceable (USP/EP/BP)Immediate (if in stock)Very HighFinal API release testing; Regulatory submissions.
Commercial Secondary High (95% - 99%)ISO 17034 / ISO/IEC 170251 - 4 weeksModerateRoutine batch analysis; Method development.
In-House Synthesized Variable (Requires Proof)Self-validated via qNMR4 - 8 weeksHigh (Initial Setup)Novel/proprietary impurities lacking commercial availability.

Given that specific impurities for investigational or niche APIs like Ralfinamide often lack pharmacopeial monographs, laboratories frequently rely on either Commercial Secondary Standards or In-House Synthesized Standards. To ensure trustworthiness, an in-house standard must undergo a self-validating qualification workflow.

QualificationWorkflow A Procure / Synthesize Candidate Standard B Structural Elucidation (1H-NMR, 13C-NMR, HRMS) A->B C Chromatographic Purity (UHPLC-UV/MS) A->C D Absolute Purity Determination (qNMR vs. Internal Standard) B->D C->D E Certification & CoA Generation (ISO 17034 compliant) D->E Meets >98% purity F Routine API Impurity Testing E->F Validated Standard

Self-validating workflow for the qualification of reference standards.

Experimental Protocols: Self-Validating Systems

To establish a scientifically rigorous foundation, we present two interconnected protocols. Protocol A establishes the absolute purity of the reference standard without relying on a pre-existing primary standard. Protocol B utilizes this qualified standard for routine API testing.

Protocol A: Absolute Quantification via qNMR (Quantitative NMR)

Causality: Traditional chromatographic purity (Area %) overestimates true purity because it ignores UV-transparent impurities, residual solvents, and inorganic salts. Quantitative NMR (qNMR) solves this by acting as a primary ratio analytical method. By comparing the integral of a specific proton on the analyte to the integral of a highly pure internal standard (IS), we calculate the absolute mass fraction[3].

Methodology:

  • Internal Standard Selection: Select Maleic acid (NIST SRM) as the internal standard. Reasoning: Maleic acid produces a sharp, distinct olefinic singlet near 6.3 ppm in DMSO-d6, which perfectly avoids spectral overlap with the aromatic and vinylic protons (7.0 - 8.0 ppm) of the this compound.

  • Sample Preparation: Accurately weigh ~10 mg of the candidate impurity standard and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve the mixture in 0.6 mL of high-purity DMSO-d6.

  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set a 90° pulse angle, a spectral width of 20 ppm, and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the targeted protons (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery. Collect 64 scans.

  • Data Processing: Apply baseline correction and phase the spectrum manually. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the distinct trans-vinylic doublet of the acrylic acid moiety (ca. 6.5 ppm or 7.6 ppm, 1H).

  • Calculation: Calculate absolute purity using the standard qNMR mass balance equation, factoring in the molecular weights, sample weights, and the number of protons contributing to each integrated signal.

Protocol B: UHPLC-UV Method for Routine Impurity Analysis

Causality: The this compound contains a carboxylic acid functional group (pKa ~4.5). If the mobile phase pH is near its pKa, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. Therefore, an acidic mobile phase (pH ~2.5) is employed to fully protonate the carboxylic acid, ensuring sharp peak shapes and robust chromatography.

Methodology:

  • Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-8 min (linear gradient to 90% B), 8-10 min (90% B), 10-12 min (re-equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (to reduce system backpressure and improve mass transfer).

  • Detection: UV at 270 nm. Reasoning: The extended conjugation of the cinnamic acid backbone provides a strong chromophore, maximizing sensitivity at this wavelength.

Table 2: Typical Validation Parameters for the UHPLC-UV Method

ParameterAcceptance CriteriaTypical Result for Acrylic Acid Impurity
Limit of Detection (LOD) S/N ≥ 3:10.01% (relative to API concentration)
Limit of Quantitation (LOQ) S/N ≥ 10:10.03% (relative to API concentration)
Linearity R² ≥ 0.9990.9998 (Range: LOQ to 150% of spec limit)
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%
Method Precision (RSD) ≤ 5.0% at LOQ level2.1%

Conclusion

The rigorous quantification of this compound is a critical component of the control strategy for fluorobenzyloxy-benzylamino APIs. By leveraging orthogonal qualification techniques like qNMR to validate reference standards, analytical scientists can build a self-validating, highly trustworthy framework that easily withstands regulatory scrutiny.

References

  • Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents. 1

  • Impurities in Drug Substance and Drug Product Regulatory aspects - AIFA. 2

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS. 3

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling (2E)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, handling novel or specialized intermediate compounds requires moving beyond generic safety data sheets. (2E)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid is a highly lipophilic, fluorinated cinnamic acid derivative. Because of its specific structural motifs, it presents unique handling, solubilization, and disposal challenges.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and experimental integrity when working with this compound.

Hazard Identification & Mechanistic Causality

To handle this compound safely, one must understand the causality behind its hazards. We do not just wear gloves because it is a chemical; we wear specific gloves because of how this specific molecule interacts with biological tissues.

  • The Acrylic Acid Moiety (Michael Acceptor): The

    
    -unsaturated carbonyl system in the (2E)-acrylic acid tail is electrophilic. It can act as a Michael acceptor, covalently binding to nucleophilic residues (such as thiols in cysteine) within skin proteins. This mechanism is the primary driver for potential skin sensitization and irritation (Skin Irrit. 2, H315).
    
  • The Fluorobenzyl Ether Group: Fluorine substitution significantly increases the molecule's lipophilicity (LogP) and metabolic stability. High lipophilicity enhances the compound's ability to partition into the stratum corneum, meaning dermal penetration will be faster and deeper compared to un-substituted analogs like standard p-coumaric acid.

  • Physical State Hazards: As a dry, fine powder, it poses an immediate respiratory hazard (STOT SE 3, H335) and can cause severe ocular irritation (Eye Irrit. 2A, H319) upon contact with the conjunctiva.

Required Personal Protective Equipment (PPE)

The OSHA Personal Protective Equipment Standard requires a rigorous hazard assessment and the use of appropriate protection when handling toxic or structurally reactive chemicals[1]. Below is the mandatory PPE profile for this compound, grounded in its physicochemical properties.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents corneal exposure to reactive, irritating fine powders that can bypass standard safety glasses.
Hand Protection Nitrile gloves (

0.11 mm thickness), double-gloved
Nitrile provides a robust barrier against lipophilic organic acids. Double-gloving ensures a fail-safe against micro-tears[1].
Respiratory N95/P100 particulate respirator (if outside hood)Prevents inhalation of irritating dust that targets the respiratory tract (H335).
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents dermal contact and subsequent rapid absorption of the lipophilic compound[1].

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Control & PPE Verification

  • Action: Don all required PPE. Turn on the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Validation: Verify the fume hood face velocity is between 80-100 fpm using the digital monitor or by observing the inward draw of a Kimwipe.

Step 2: Static Mitigation & Weighing

  • Action: Place an anti-static weigh boat on the analytical balance inside the hood. Use an anti-static gun (Zerostat) on the powder vial before opening.

  • Causality: Fine organic powders hold static charge and will scatter upon opening, drastically increasing inhalation risk and ruining mass accuracy.

  • Validation: The powder remains clumped in the weigh boat without jumping to the balance walls or spatula.

Step 3: Solubilization

  • Action: Transfer the weighed solid to a glass vial. Add the required volume of Dimethyl Sulfoxide (DMSO) or absolute Ethanol. (Solubility for similar substituted cinnamic acids is typically

    
    50 mg/mL in organic solvents).
    
  • Validation: Hold the vial against a dark background. The solution must be completely clear with zero particulate matter before proceeding to cellular or enzymatic assays.

Step 4: Decontamination

  • Action: Wipe down the spatulas, balance pan, and surrounding hood area with a 70% Isopropanol or Ethanol solution.

Spill Response and Disposal Plan

Because this compound contains a fluorine atom , it changes the entire logistical disposal pathway compared to standard organic acids.

  • Spill Response (Wet-Wipe Method): Do NOT sweep dry powder. Sweeping aerosolizes the Michael acceptor. Cover the spill with a paper towel dampened with 70% Isopropanol to suppress dust, then wipe inward. Place the towel in a sealed biohazard/chemical bag.

  • Disposal Segregation (Critical): All waste containing this compound—both liquid assay runoff and solid contaminated consumables—must be strictly segregated into Halogenated Organic Waste . Mixing this with non-halogenated waste violates EPA/RCRA guidelines and will cause disposal facility rejections.

Workflow Visualization

G Start Receive & Inspect Compound PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weigh using Anti-static Procedures Hood->Weigh Solubilize Solubilize in DMSO/EtOH Weigh->Solubilize Spill Spill Occurs? Solubilize->Spill Clean Wet Wipe Method (Suppress Aerosols) Spill->Clean Yes Exp Proceed to Assay/Experiment Spill->Exp No Dispose Dispose as Halogenated Organic Waste Clean->Dispose Exp->Dispose

Fig 1: Operational workflow for safe handling and halogenated disposal.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid
Reactant of Route 2
(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.